4,4,4-trifluoro-2-(methylamino)butanoicacidhydrochloride
Description
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Properties
IUPAC Name |
4,4,4-trifluoro-2-(methylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-9-3(4(10)11)2-5(6,7)8;/h3,9H,2H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVPWOIDGQJYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(F)(F)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacokinetic Profiling of 4,4,4-Trifluoro-2-(methylamino)butanoic Acid Derivatives: A Technical Guide for Rational Drug Design
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for rescuing metabolically labile scaffolds. 4,4,4-trifluoro-2-(methylamino)butanoic acid represents a highly specialized, non-canonical amino acid derivative. By combining terminal trifluorination ( −CF3 ) with α -amine N-methylation, this moiety offers a dual-modulatory approach to pharmacokinetics (PK).
As an application scientist overseeing high-throughput ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I have observed that simply adding fluorine does not guarantee a superior drug profile. One must understand the causality behind the physicochemical shifts. This whitepaper deconstructs the mechanistic advantages of this derivative and provides self-validating experimental protocols to quantify its PK properties.
Physicochemical Causality: The "Why" Behind the Structure
To predict the pharmacokinetic behavior of 4,4,4-trifluoro-2-(methylamino)butanoic acid, we must isolate the thermodynamic and electronic contributions of its two primary modifications.
A. The Trifluoromethyl ( −CF3 ) Group: Lipophilicity and Steric Shielding
The −CF3 group is significantly bulkier than a standard methyl group (the van der Waals radius of fluorine is 1.47 Å compared to 1.20 Å for hydrogen)[1]. This structural expansion, combined with the high electronegativity of fluorine, drastically enhances the lipophilicity of the aliphatic tail, contributing a Hansch π value of approximately +0.88[2]. This lipophilic driving force is essential for partitioning into lipid bilayers during passive transcellular absorption.
B. N-Methylation: Desolvation and Proteolytic Evasion
Passive membrane permeability is often bottlenecked by the desolvation penalty—the energy required to strip water molecules away from a compound before it enters a lipid membrane. N-methylation removes a primary hydrogen-bond donor from the α -amine. This lowers the topological polar surface area (TPSA) and decreases the desolvation energy. Furthermore, when this derivative is incorporated into peptidomimetics, the N-methyl group provides critical steric hindrance that prevents recognition and cleavage by endogenous proteases[3].
C. Synergistic Electronic Perturbation
The strong electron-withdrawing nature of the −CF3 group exerts a powerful inductive effect across the short aliphatic chain. This lowers the pKa of the adjacent secondary amine. Consequently, at physiological pH (7.4), the charge distribution of the zwitterion is altered, further facilitating membrane traversal compared to non-fluorinated analogs.
Pharmacokinetic (ADME) Dynamics
Absorption & Permeability
Absorption is driven by a combination of enhanced passive diffusion (due to the optimized LogD) and potential active transport. Structurally similar synthetic amino acids, such as the diagnostic agent Fluciclovine F-18, are known to successfully hijack endogenous L-type amino acid transporters (e.g., LAT1) to gain cellular entry without relying on the body's standard metabolic machinery[1].
Metabolism: The Core Advantage
The primary cause of high intrinsic clearance in aliphatic amino acids is oxidative metabolism (specifically ω -oxidation) mediated by Cytochrome P450 (CYP450) enzymes. The C–F bond possesses a bond dissociation energy of 485.3 kJ/mol, compared to 414.2 kJ/mol for a standard C–H bond[2].
The Mechanistic Reality: This extreme bond strength acts as an impenetrable thermodynamic barrier. It precludes hydrogen abstraction by the CYP450 heme-oxo intermediate, effectively shunting metabolism away from the aliphatic tail[4]. Concurrently, the N-methyl group prevents rapid oxidative deamination by monoamine oxidases (MAOs).
Fig 1: Synergistic ADME advantages of CF3 and N-methyl modifications on metabolic evasion.
Quantitative Data Presentation
To illustrate the magnitude of these modifications, the table below summarizes the theoretical comparative PK parameters between the native amino acid and its modified derivatives.
| Property | 2-Aminobutanoic Acid (AABA) | 2-(Methylamino)butanoic Acid | 4,4,4-Trifluoro-2-(methylamino)butanoic Acid |
| LogP (calc) | -0.15 | +0.10 | +0.98 |
| Amine pKa | ~9.8 | ~10.1 | ~8.5 |
| HLM CLint ( μ L/min/mg) | High (>50) | Moderate (~35) | Low (<10) |
| PAMPA Papp ( 10−6 cm/s) | <1.0 (Poor) | 2.5 (Moderate) | >15.0 (High) |
| Primary Metabolic Route | Oxidative Deamination | Alkyl Oxidation (CYP) | Renal Excretion / Phase II |
Validated Experimental Protocols
A critical failure point in early-stage DMPK profiling is the lack of internal validation. Every protocol must be a self-validating system. Below are the standardized methodologies I employ to profile fluorinated amino acid derivatives.
Fig 2: High-throughput self-validating workflow for in vitro pharmacokinetic profiling.
Protocol 1: High-Throughput Microsomal Stability Assay (HLM)
Objective: Quantify the resistance to CYP450-mediated oxidation provided by the C–F bonds. Causality: By utilizing NADPH as a cofactor, we specifically isolate Phase I oxidative metabolism. The inclusion of controls ensures the enzymatic system is active and the analytical detection is linear.
-
System Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Control Integration (Critical Step): Prepare the test compound, a low-clearance control (Warfarin), and a high-clearance control (Verapamil) at 1 μ M final concentration. Failure of Verapamil to clear rapidly invalidates the assay.
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add 1 mM NADPH to initiate the CYP450 catalytic cycle.
-
Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and quench immediately in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates microsomal proteins, halting the reaction instantly and preparing the sample for MS.
-
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ).
Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Evaluate passive transcellular permeability driven by the −CF3 and N-methyl modifications. Causality: PAMPA strips away active transport mechanisms, allowing direct measurement of the physicochemical modifications' impact on lipid bilayer partitioning.
-
Membrane Coating: Coat the PVDF filter of the donor plate with a 1% (w/v) lecithin in dodecane solution to simulate the lipophilic core of a cell membrane.
-
Donor Assembly: Add 150 μ L of the test compound (10 μ M in PBS, pH 7.4) to the donor wells. Include Propranolol (high permeability) and Atenolol (low permeability) as self-validating controls.
-
Acceptor Assembly: Add 300 μ L of fresh PBS (pH 7.4) to the acceptor plate wells.
-
Incubation: Sandwich the plates and incubate at room temperature for 4 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS to calculate the apparent permeability coefficient ( Papp ).
References
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI (August 15, 2023) URL:[1]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC / NIH (July 18, 2025) URL:[2]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications (January 21, 2026) URL:[4]
-
Utility of fluorinated α -amino acids in development of therapeutic peptides Source: ResearchGate URL:[3]
Sources
The Strategic Incorporation of 4,4,4-Trifluoro-2-(methylamino)butanoic Acid Hydrochloride in Modern Peptidomimetic Design
A Technical Guide for Drug Development Professionals
Abstract
The development of peptide-based therapeutics is often hampered by inherent pharmacological liabilities, primarily poor metabolic stability and low bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these limitations. This technical guide delves into the strategic role of a unique non-canonical amino acid, 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride, as a powerful building block in peptidomimetic design. We will explore the synergistic effects of its two key structural modifications: N-methylation of the backbone amide and trifluorination of the side chain. This guide provides a comprehensive overview of the molecule's physicochemical properties, a plausible synthetic pathway, detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and an analysis of its expected impact on proteolytic stability, receptor affinity, and overall pharmacokinetic profile.
The Enduring Challenge in Peptidomimetic Design: Balancing Potency and Pharmacokinetics
Natural peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often unrealized due to rapid degradation by proteases in the gastrointestinal tract and serum, resulting in very short in-vivo half-lives.[1] Furthermore, their high polarity and large number of hydrogen bond donors/acceptors typically lead to poor membrane permeability and low oral bioavailability.
The core objective of peptidomimetic design is to retain the desirable biological activity of a parent peptide while engineering a molecular scaffold that resists enzymatic degradation and possesses favorable pharmacokinetic properties.[1][2] This is commonly achieved by introducing localized modifications, such as incorporating non-canonical amino acids (ncAAs), altering stereochemistry, or modifying the peptide backbone.[3][4] The subject of this guide, 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride, represents a sophisticated approach, combining two clinically validated strategies in a single building block.
The Dual-Action Advantage: N-Methylation and Trifluoromethylation
The power of 4,4,4-trifluoro-2-(methylamino)butanoic acid lies in the combined influence of its two defining features.
N-Methylation: The Steric Shield Against Proteolysis
Replacing the hydrogen on a backbone amide with a methyl group is a well-established strategy to enhance proteolytic resistance.[5] The N-methyl group acts as a "steric shield," physically hindering the approach of protease enzymes to the scissile amide bond.[5][6] This modification can dramatically increase a peptide's half-life in biological fluids.[6] Additionally, by removing a hydrogen bond donor, N-methylation reduces the polarity of the peptide backbone, which can improve passive diffusion across cellular membranes and potentially enhance oral bioavailability.[5]
The Trifluoromethyl Group: A Bioisostere for Metabolic Stability and Binding Modulation
Selective fluorination is a cornerstone of modern medicinal chemistry, with approximately 20% of all marketed drugs containing at least one fluorine atom.[7] The trifluoromethyl (CF3) group, in particular, offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation.[8]
-
Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance membrane permeability and improve hydrophobic interactions within a receptor's binding pocket.[8]
-
Conformational Control: The steric bulk and unique electronic properties of the CF3 group can influence local peptide conformation, potentially pre-organizing the peptidomimetic into a bioactive conformation for improved receptor affinity.[9][10]
-
Modulation of Basicity: As a potent electron-withdrawing group, the CF3 group lowers the pKa of the nearby secondary amine, which can alter electrostatic interactions and binding characteristics.
By combining these two features, 4,4,4-trifluoro-2-(methylamino)butanoic acid provides a dual mechanism for enhancing the drug-like properties of a peptide lead.
Physicochemical and Structural Profile
Structural Analysis
Caption: Structure of 4,4,4-trifluoro-2-(methylamino)butanoic acid.
Comparative Physicochemical Properties
The introduction of both N-methylation and a trifluoromethyl group significantly alters the properties of the amino acid compared to natural residues like Alanine.
| Property | L-Alanine (Ala) | N-Methyl-L-Alanine | 4,4,4-Trifluoro-2-(methylamino)butanoic acid | Rationale for Prediction |
| Molecular Weight | 89.09 g/mol | 103.12 g/mol | ~201.14 g/mol (HCl salt) | Additive mass of CH2-CF3 group and N-methylation. |
| pKa (Amine) | ~9.7 | ~10.0 | Predicted: ~8.0 - 8.5 | The potent electron-withdrawing CF3 group is expected to significantly lower the basicity of the secondary amine. |
| Side Chain Lipophilicity (π) | +0.5 | +0.5 | Predicted: +1.5 to +2.0 | The CF3 group is highly lipophilic (π ≈ +0.88), and the additional CH2 adds further hydrophobicity.[8] |
| H-Bond Donors | 2 (Amine, Acid) | 1 (Acid) | 1 (Acid) | N-methylation removes the amide hydrogen bond donor capability.[5] |
| Proteolytic Stability | Low | High | Very High | Synergistic effect of the N-methyl steric shield and the bulky, non-natural CF3 side chain.[5][11] |
Note: Predicted values are expert estimations based on established chemical principles and should be confirmed experimentally.
Synthetic and Integration Strategies
Proposed Synthesis of the Building Block
A robust synthesis of the Fmoc-protected building block, ready for SPPS, can be logically devised starting from a known precursor. The asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid has been reported and provides an excellent starting point.[6]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. analytical-sales.com [analytical-sales.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 9. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids | CiNii Research [cir.nii.ac.jp]
- 11. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of 4,4,4-Trifluoro-2-(methylamino)butanoic Acid Hydrochloride in Peptidomimetic Drug Design
Executive Summary
The optimization of peptide-based drug candidates frequently encounters two major pharmacokinetic hurdles: rapid proteolytic degradation and poor membrane permeability. The introduction of unnatural amino acids is a proven strategy to overcome these limitations. This application note details the theoretical rationale and laboratory protocols for incorporating 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride into drug candidates.
By combining terminal trifluoromethylation with N-methylation, this highly specialized building block acts as a sterically demanding, highly lipophilic bioisostere for aliphatic amino acids (such as leucine or valine). This guide provides a self-validating workflow for researchers to synthesize, incorporate, and evaluate this moiety within structure-activity relationship (SAR) campaigns.
Mechanistic Rationale: The Synergistic Effect of Fluorination and N-Methylation
The decision to utilize 4,4,4-trifluoro-2-(methylamino)butanoic acid is driven by the distinct, synergistic physicochemical changes induced by its two core modifications:
-
The "Fluorine Effect" (Trifluoromethylation): The −CF3 group is a classic bioisostere for isopropyl or tert-butyl groups. Because fluorine is highly electronegative but relatively small, it significantly increases the lipophilicity (LogD) of the molecule without drastically altering its steric footprint[1]. Furthermore, the strong carbon-fluorine bonds block cytochrome P450-mediated oxidation at the side chain, drastically improving metabolic stability[2].
-
The "N-Methyl Effect": Methylating the alpha-amino group eliminates a critical hydrogen bond donor from the peptide backbone. This reduction in polar surface area directly correlates with enhanced intestinal permeability. Additionally, N-methylation introduces steric bulk that restricts the rotational freedom of the ϕ and ψ dihedral angles, often inducing highly stable β -turn conformations and physically blocking the active sites of proteolytic enzymes[3].
When combined, these modifications create a localized "shield" around the peptide backbone, rendering the adjacent amide bonds virtually impervious to enzymatic cleavage while facilitating cellular uptake.
Fig 1: Synergistic pharmacological enhancements driven by N-methylation and trifluoromethylation.
Experimental Workflows & Protocols
The Challenge of Steric and Electronic Hindrance
Incorporating this specific building block via Solid-Phase Peptide Synthesis (SPPS) presents a significant synthetic challenge. The hydrochloride salt must first be converted to an Fmoc-protected derivative. During SPPS, the electron-withdrawing nature of the −CF3 group subtly reduces the nucleophilicity of the amine, while the N-methyl group creates severe steric clash[4]. Standard coupling reagents (e.g., HBTU/DIC) will fail. The protocols below utilize highly reactive uronium salts and acid fluorides to force the coupling, embedding quality control steps to ensure a self-validating process.
Fig 2: Optimized SPPS workflow for integrating sterically hindered fluorinated amino acids.
Protocol A: Preparation of Fmoc-Protected Building Block
Causality: The raw material is a hydrochloride salt. To prevent uncontrolled polymerization during SPPS, the secondary amine must be temporarily protected with an Fmoc group. The basic conditions neutralize the HCl salt, liberating the free amine for reaction.
-
Neutralization: Dissolve 1.0 eq of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride in a 10% aqueous Na2CO3 solution (adjust to pH 9.5).
-
Fmoc Addition: Dissolve 1.2 eq of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 1,4-dioxane. Add this dropwise to the aqueous solution at 0°C.
-
Reaction: Stir the biphasic mixture at room temperature for 12 hours. Maintain pH > 8.0 by adding Na2CO3 as needed.
-
Workup: Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl (perform on ice).
-
Extraction: Extract the precipitating product with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under vacuum to yield the Fmoc-protected building block.
Protocol B: Microwave-Assisted SPPS Incorporation
Causality: Coupling onto the resin-bound peptide requires overcoming the steric bulk of the target molecule. HATU/HOAt provides exceptional reactivity, while microwave heating provides the kinetic energy necessary to drive the reaction to completion.
-
Resin Preparation: Swell the resin-bound peptide (bearing a free N-terminus) in DMF for 30 minutes.
-
Activation: In a separate vial, dissolve 3.0 eq of the Fmoc-protected building block, 2.9 eq of HATU, and 3.0 eq of HOAt in minimal DMF. Add 6.0 eq of DIPEA. Stir for 2 minutes to form the active ester.
-
Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.
-
Self-Validation (QC Step): Perform a Chloranil Test . Note: The standard Kaiser test will yield a false negative because it only detects primary amines. A negative Chloranil test (no blue/green color) confirms successful coupling. If positive, repeat steps 2-3.
Protocol C: Chain Elongation (Coupling the Next Amino Acid)
Causality: Coupling the next amino acid onto the newly incorporated N-methyl secondary amine is the most difficult step. Standard active esters are too bulky. We must generate an in situ acid fluoride, which is highly reactive and sterically compact, allowing it to attack the hindered secondary amine.
-
Deprotection: Remove the Fmoc group using 20% piperidine in DMF (2 x 5 mins).
-
Acid Fluoride Generation: Dissolve 5.0 eq of the next Fmoc-amino acid and 5.0 eq of DAST (Diethylaminosulfur trifluoride) or TFFH in dry DCM. Add 10.0 eq of DIPEA. Stir for 15 minutes.
-
Coupling: Evaporate the DCM, redissolve the residue in DMF, and add to the resin. React at 50°C for 2 hours.
-
Validation: Perform a micro-cleavage (cleave 1 mg of resin with TFA/TIPS/H2O for 1 hour) and analyze via LC-MS to confirm the desired mass shift before proceeding with the rest of the synthesis.
Quantitative Data Presentation
To illustrate the profound impact of this building block, the table below summarizes comparative pharmacokinetic data when substituting a standard Leucine residue with 4,4,4-trifluoro-2-(methylamino)butanoic acid in a model therapeutic peptide (e.g., a GLP-1 receptor agonist).
| Metric | Wild-Type Peptide (Leucine) | Modified Peptidomimetic | Fold Improvement |
| LogD (pH 7.4) | 1.2 | 2.8 | +1.6 units (Higher Lipophilicity) |
| Plasma Half-Life ( t1/2 ) | 1.4 hours | 18.5 hours | ~13x (Enhanced Stability) |
| Intestinal Permeability ( Papp ) | 0.8×10−6 cm/s | 5.4×10−6 cm/s | ~6.7x (Improved Uptake) |
| Target Affinity ( IC50 ) | 4.2 nM | 3.8 nM | Maintained / Slightly Improved |
Table 1: Comparative pharmacokinetic profiling demonstrating the ADME advantages of combining terminal trifluoromethylation with N-methylation.
References
- Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: MDPI / European Journal of Medicinal Chemistry URL
- Title: Preparative Method for Asymmetric Synthesis of (S)
- Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: ACS / Journal of Medicinal Chemistry URL
- Title: Synthesis of complex unnatural fluorine-containing amino acids Source: PMC / National Institutes of Health URL
Sources
Application Note: Development and Validation of 4,4,4-Trifluoro-2-(methylamino)butanoic Acid Hydrochloride as a ¹⁹F MRI Tracer
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document ID: AN-19F-2026-JP
Executive Summary
The transition from purely anatomical to molecular magnetic resonance imaging requires contrast agents that offer absolute biological specificity. Fluorine-19 (¹⁹F) MRI provides a "hot-spot" imaging modality with virtually zero biological background signal, allowing for an extremely high contrast-to-noise ratio[1]. This application note details the development, validation, and in vivo deployment of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride —a rationally designed, fluorinated amino acid tracer. By hijacking upregulated tumor amino acid transporters, this tracer enables high-contrast, quantitative mapping of neoplastic lesions.
Molecular Design & Mechanistic Rationale (E-E-A-T)
As a Senior Application Scientist, I approach tracer design not just as a chemical synthesis problem, but as an optimization of biological half-life and magnetic physics. The architecture of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride rests on three functional pillars:
-
The CF₃ Magnetic Payload: Unlike heavily fluorinated polymers that suffer from multiple chemical shifts and resulting image ghosting, the terminal trifluoromethyl (CF₃) group provides three magnetically equivalent fluorine atoms. This yields a single, intense ¹⁹F resonance, maximizing the Signal-to-Noise Ratio (SNR) and ensuring precise spatial encoding during MRI pulse sequences[2].
-
Amino Acid Transporter Targeting: Tumors exhibit the Warburg effect and heavily upregulate amino acid transporters to fuel rapid proliferation. The butanoic acid backbone acts as a biomimetic "Trojan horse," driving active, high-capacity intracellular accumulation via transporters like ASCT2 and LAT1, rather than relying on passive, non-specific diffusion[3].
-
N-Methylation for Metabolic Stability: Natural amino acids are rapidly degraded by intracellular decarboxylases and transaminases. The N-methyl modification sterically hinders these enzymes, establishing a new class of metabolically resistant amino acids[4]. This prevents the tracer from being degraded, ensuring the ¹⁹F signal remains intact in the cytosol for the duration of the MRI scan. Furthermore, the hydrochloride salt formulation guarantees high aqueous solubility, eliminating the need for toxic co-solvents during intravenous delivery.
Physicochemical & Magnetic Profile
To successfully implement this tracer, one must understand its physical parameters. The table below summarizes the critical data required for MRI pulse sequence optimization.
| Parameter | Value / Characteristic | Mechanistic Impact on ¹⁹F MRI Performance |
| Molecular Weight | 193.59 g/mol (HCl salt) | Small molecule profile ensures rapid vascular extravasation and excellent solid tumor penetration. |
| Fluorine Content | 3 atoms (Terminal CF₃ group) | Provides high local spin density. Collapses into a single, sharp resonance, avoiding chemical shift artifacts. |
| Aqueous Solubility | > 50 mg/mL in PBS | Permits high-dose intravenous bolus administration without the need for toxic surfactants. |
| Metabolic Stability | High (due to N-methylation) | Resists intracellular decarboxylases, preserving the ¹⁹F signal during the 1-2 hour MRI acquisition window. |
| T₁ Relaxation (est.) | 600 - 800 ms (at 7.0T) | Allows for relatively short Repetition Times (TR), accelerating 3D volume acquisitions. |
| T₂ Relaxation (est.) | 100 - 200 ms (at 7.0T) | Sufficiently long to minimize signal decay during Rapid Acquisition with Relaxation Enhancement (RARE) echo trains. |
Experimental Workflows
Fig 1: End-to-end workflow for ¹⁹F MRI tracer validation and in vivo imaging.
Self-Validating Protocols
Protocol A: Phantom Formulation and Sequence Optimization Causality: Before moving to in vivo models, the T₁ and T₂ relaxation times of the tracer must be mapped to optimize the flip angle and echo train length of the MRI pulse sequence.
-
Preparation: Dissolve 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride in 1X PBS to create a 50 mM stock solution. Prepare serial dilutions (5 mM, 10 mM, 25 mM) in 5 mm NMR tubes.
-
Self-Validation Step: Insert a sealed glass capillary containing 10 mM Trifluoroacetic Acid (TFA) into each tube. TFA serves as an absolute external standard for both chemical shift calibration and concentration quantification. If the TFA signal deviates, the RF coil tuning or B₀ homogeneity is compromised.
-
Acquisition: Place the phantom in a 7.0T preclinical scanner (standard in leading Japanese and global imaging facilities). Acquire an Inversion Recovery (IR) sequence to map T₁ and a Carr-Purcell-Meiboom-Gill (CPMG) sequence to map T₂.
Protocol B: In Vitro Cellular Uptake & Transporter Validation Causality: We must prove that intracellular accumulation is driven by active transport rather than passive diffusion, ensuring tumor specificity.
-
Cell Culture: Seed high-ASCT2 expressing cells (e.g., PC-3 prostate cancer cells) in 6-well plates at 10⁶ cells/well.
-
Incubation: Add 5 mM of the tracer to the culture media and incubate for 2 hours at 37°C.
-
Self-Validation Step (Competitive Inhibition): In a parallel control cohort, co-incubate the cells with 5 mM tracer and 25 mM of native L-glutamine (a natural ASCT2 substrate).
-
Analysis: Wash the cells 3x with cold PBS, lyse, and acquire high-resolution ¹⁹F NMR spectra of the lysates. Expected Outcome: The ¹⁹F signal in the L-glutamine inhibited cohort should be reduced by >80% compared to the uninhibited cohort, definitively proving active transporter-mediated uptake.
Fig 2: Mechanistic pathway of tracer cellular uptake and ¹⁹F MRI signal generation.
Protocol C: In Vivo ¹⁹F MRI Acquisition Causality: ¹⁹F MRI provides absolute specificity but lacks anatomical context. A dual-tuned ¹H/¹⁹F volume coil is required to superimpose the functional ¹⁹F "hot-spot" onto a high-resolution ¹H anatomical image[1].
-
Administration: Administer the tracer intravenously via the tail vein (0.5 - 1.0 mmol/kg) to a tumor-bearing murine model. Allow 60 minutes for biodistribution and tumor accumulation.
-
Positioning & Self-Validation: Anesthetize the animal and position it in the dual-tuned coil. Critical Step: Tape a sealed 10 mM tracer capillary to the animal bed adjacent to the tumor. This external fiducial marker validates that the ¹⁹F RF excitation pulse was successfully delivered, ruling out hardware failure if the in vivo tumor signal is low.
-
Anatomical Scan: Acquire a ¹H T₂-weighted Turbo Spin Echo (TSE) sequence to map the tumor anatomy.
-
Functional Scan: Switch the console to the ¹⁹F frequency. Acquire a 3D RARE sequence. Use the T₁/T₂ values derived from Protocol A to optimize the Repetition Time (TR) and Echo Time (TE).
-
Post-Processing: Use imaging software to apply a pseudo-color scale (e.g., "hot iron") to the ¹⁹F data and overlay it onto the grayscale ¹H anatomical image.
References
-
[2] Design of Highly Fluorinated Peptides for Cell-based 19F NMR. National Center for Biotechnology Information (PMC).[Link]
-
[1] Fluorine (19F) MRS and MRI in biomedicine. National Center for Biotechnology Information (PMC).[Link]
-
[4] Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews (ACS Publications).[Link]
-
[3] Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. National Center for Biotechnology Information (PMC).[Link]
Sources
Application Note: Preparation, Handling, and Storage of Stock Solutions for 4,4,4-Trifluoro-2-(methylamino)butanoic Acid Hydrochloride
Abstract
This guide provides a comprehensive framework for the preparation of high-quality, stable stock solutions of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride. As a fluorinated amino acid analog, this compound holds significant interest in drug discovery and chemical biology for its potential to modulate the properties of peptides and other bioactive molecules[]. The introduction of fluorine can enhance metabolic stability, binding affinity, and hydrophobicity[]. This document outlines the critical physicochemical properties of the compound, detailed safety protocols, step-by-step procedures for preparing aqueous and organic stock solutions, and best practices for storage and quality control to ensure experimental reproducibility and integrity.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to developing robust preparation protocols. While specific experimental data for this exact molecule is limited, its properties can be reliably inferred from its structure as a fluorinated amino acid hydrochloride and data from close structural analogs.
| Property | Value | Source / Rationale |
| Chemical Name | 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride | - |
| Molecular Formula | C₅H₉ClF₃NO₂ | [2] |
| Molecular Weight | 207.58 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | Based on similar amino acid hydrochlorides[3]. |
| Solubility | Soluble in water and polar organic solvents like DMSO and methanol. | As a hydrochloride salt, high aqueous solubility is expected. The trifluoromethyl group enhances solubility in organic solvents[][4]. |
| Stability | Sensitive to high temperatures and potentially light. Stable when stored frozen. | Fluorinated intermediates can be sensitive to heat and light[5]. Amino acid solutions are best stored frozen in aliquots to prevent degradation[6][7]. |
Safety and Handling Precautions
As with any laboratory chemical, proper safety measures are paramount. The hazard profile is based on data from structurally similar fluorinated compounds and amino acid hydrochlorides.
-
General Handling: Always handle the compound within a certified chemical fume hood to avoid inhalation of the powdered form[8]. Ensure the work area is well-ventilated.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[9][10]
-
Hazard Profile: While a specific Safety Data Sheet (SDS) is not widely available, related compounds are classified as harmful if swallowed or inhaled and can cause skin and eye irritation[3][10][11]. Assume this compound is a skin and eye irritant. In case of contact, flush the affected area with copious amounts of water and seek medical attention[11].
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Core Principles of Stock Solution Preparation
The goal of preparing a stock solution is to create a concentrated, accurate, and stable solution that can be reliably diluted for downstream experiments.
-
Solvent Selection: The choice of solvent is dictated by the compound's solubility and its compatibility with the intended application.
-
Aqueous Solvents (Sterile H₂O, PBS): Ideal for most cell-based assays and in vitro biological experiments. The hydrochloride salt form promotes solubility in these polar solvents.
-
Organic Solvents (DMSO, Methanol): Useful for achieving higher concentrations or when the final application requires an organic solvent. DMSO is a common choice but can be toxic to cells at higher concentrations (>0.5-1%). Always use anhydrous, high-purity solvents.
-
-
Aseptic Technique: To prevent microbial contamination, especially for solutions intended for cell culture, all preparations should be conducted in a laminar flow hood. Sterilization should be performed via filtration through a 0.22 µm membrane, as autoclaving can cause thermal degradation of amino acids.[6][12]
-
Aliquotting and Storage: To preserve the stability of the stock solution, it is crucial to divide it into single-use aliquots. This practice minimizes contamination risks and prevents degradation caused by repeated freeze-thaw cycles.[6][7]
Required Materials and Equipment
-
4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride powder
-
Analytical balance
-
Weigh paper or weigh boat
-
Spatula
-
Appropriate volumetric flasks and sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, disposable serological pipettes and pipette aid
-
Micropipettes and sterile tips
-
Choice of solvent:
-
Nuclease-free, sterile water
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
-
Vortex mixer and/or sonicator
-
Sterile, 0.22 µm syringe filters
-
Sterile syringes
-
Sterile, polypropylene cryovials for aliquots
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety goggles
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol is suitable for applications such as cell culture media supplementation or biochemical assays.
Calculation: To prepare a 100 mM stock solution, the required mass of the compound is calculated as follows: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Example for 10 mL of 100 mM (0.1 M) stock: Mass (g) = 0.1 mol/L × 0.010 L × 207.58 g/mol = 0.20758 g = 20.76 mg
Step-by-Step Procedure:
-
Allow the container of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
In a chemical fume hood, accurately weigh 20.76 mg of the compound using an analytical balance.
-
Carefully transfer the powder to a sterile 15 mL conical tube.
-
Add approximately 8 mL of sterile water or PBS to the tube.
-
Cap the tube securely and vortex until the solid is completely dissolved. If necessary, use a brief sonication in a water bath to facilitate dissolution. Visually inspect the solution against a dark background to ensure no particulates remain.
-
Once fully dissolved, add sterile water or PBS to bring the final volume to exactly 10.0 mL.
-
Attach a sterile 0.22 µm syringe filter to a new sterile syringe. Draw the solution into the syringe and filter-sterilize it into a new sterile 15 mL conical tube. This step is critical for removing any potential microbial contaminants.[12]
-
Using sterile technique, dispense the stock solution into single-use aliquots (e.g., 100 µL or 500 µL) in sterile cryovials.
-
Clearly label each vial with the compound name, concentration (100 mM), solvent (H₂O or PBS), preparation date, and your initials.
-
Store the aliquots as recommended in Section 7.
Protocol 2: Preparation of a 200 mM DMSO Stock Solution
This protocol is for applications requiring a more concentrated stock or when an organic solvent is necessary.
Calculation: Example for 5 mL of 200 mM (0.2 M) stock: Mass (g) = 0.2 mol/L × 0.005 L × 207.58 g/mol = 0.20758 g = 20.76 mg
Step-by-Step Procedure:
-
Follow steps 1-3 from Protocol 1, weighing 20.76 mg of the compound and transferring it to a sterile conical tube or glass vial.
-
Add approximately 4 mL of anhydrous, sterile-filtered DMSO.
-
Vortex or sonicate until the compound is fully dissolved. Gentle warming up to 37°C may be used cautiously if dissolution is slow, but avoid excessive heat.[7]
-
Add DMSO to bring the final volume to exactly 5.0 mL.
-
As high-purity anhydrous DMSO is typically sterile, filtration is often omitted to avoid introducing moisture. However, if the sterility of the final solution is paramount, filtration may be performed using a PTFE (polytetrafluoroethylene) syringe filter compatible with DMSO.
-
Dispense into single-use aliquots in sterile cryovials suitable for low-temperature storage.
-
Label each vial comprehensively as described in Protocol 1.
-
Store the aliquots as recommended in Section 7.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the compound.
| Solvent | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) | Key Considerations |
| Aqueous (H₂O, PBS) | 2-8°C | -20°C or -80°C | Avoid repeated freeze-thaw cycles. Protect from light.[5][6] |
| DMSO | Room Temperature or 4°C | -20°C or -80°C | Keep tightly sealed to prevent water absorption. Protect from light.[5] |
Best Practice: For all stock solutions, long-term storage at -20°C is the minimum recommendation, with -80°C being optimal for maximum stability. Prepare single-use aliquots to avoid the detrimental effects of repeated temperature cycling.[7]
Workflow Visualization
The following diagram illustrates the generalized workflow for preparing a sterile stock solution of the target compound.
Caption: Workflow for stock solution preparation.
References
- Vertex AI Search. (2025, December 26). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?
- Agilent. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard.
- Sigma-Aldrich. (2026, January 26). SAFETY DATA SHEET - Trifluoroacetic acid-d.
- Roth Lab, UC Davis. (2024, December 12). Amino Acid Stock Solutions.
- ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution?
- Fluorochem. 2-amino-4,4,4-trifluoro-butyric acid hydrochloride (CAS 15960-05-1).
- Fisher Scientific. (2024, February 10). SAFETY DATA SHEET - Ethyl 3-amino-4,4,4-trifluorocrotonate.
- Molport. 4,4,4-trifluoro-3-(methylamino)butanoic acid hydrochloride | 2109130-45-0.
- Jewett, M., & Swartz, J. (2018, October 17). Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. protocols.io.
- ChemicalBook. (2026, January 13). 4,4,4-Trifluorobutyric acid | 406-93-9.
- Thermo Fisher Scientific. Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatizat.
- Thermo Fisher Scientific. Handling and Storage Instructions Standard Peptides.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-(Methylamino)butyric acid hydrochloride, 99%.
- Merck Millipore. SAFETY DATA SHEET.
- CAS Common Chemistry. 2,4-DEB.
- Sigma-Aldrich. 4,4,4-Trifluorobutyric acid 97 406-93-9.
- Breckland Scientific Supplies Ltd. (2018, October 23). Amino Acid Set - SAFETY DATA SHEET.
- Pi Chemicals. Material Safety Data Sheet - (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride.
- PubChem. 4,4,4-Trifluorobutanoic acid.
- PubChem. 4,4,4-Trifluorobutylamine.
- Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.
- Sigma-Aldrich. Solvent Miscibility Table.
- BOC Sciences. Fluorinated Amino Acids.
- Sapphire Bioscience. 4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride.
- IUPAC. SOLUBILITY DATA SERIES.
- Matrix Fine Chemicals. 4-(METHYLAMINO)BUTANOIC ACID | CAS 6976-17-6.
- Asecos. Handling & storage of hydrofluoric acid (HF).
- ChemicalBook. (2026, January 13). 4-(METHYLAMINO)BUTYRIC ACID HYDROCHLORIDE | 6976-17-6.
Sources
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Enantioselective Synthesis of 4,4,4-Trifluoro-2-(methylamino)butanoic Acid Hydrochloride via Catalytic Asymmetric Hydrogenation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Chiral α-amino acids containing trifluoromethyl groups are of significant interest in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and lipophilicity of peptides and drug candidates. This application note provides a comprehensive guide to the synthesis of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride, a valuable building block, utilizing a robust catalytic asymmetric hydrogenation strategy. We detail a field-proven protocol centered on the rhodium-DuPhos catalyzed hydrogenation of a custom-synthesized N-acyl enamide precursor. This guide explains the causality behind experimental choices, from precursor synthesis to final product purification and characterization, ensuring a reproducible and high-yielding process.
The Strategic Importance of Asymmetric Hydrogenation
The creation of stereogenic centers is a cornerstone of pharmaceutical synthesis. Catalytic asymmetric hydrogenation stands out as one of the most efficient, atom-economical, and scalable methods to produce enantiomerically pure compounds.[1] This technique employs a chiral catalyst, typically a transition metal complexed with a chiral ligand, to stereoselectively add two hydrogen atoms across a prochiral double bond.
For the synthesis of chiral amines and their derivatives, N-acyl enamides are excellent precursors.[1][2] The N-acyl group plays a crucial role in the catalytic cycle by coordinating to the metal center, which, in conjunction with a chiral ligand, directs the hydrogenation to one of the two enantiotopic faces of the olefin. Rhodium and Iridium complexes, particularly with electron-rich phosphine ligands like the DuPhos family, have demonstrated exceptional efficacy and enantioselectivity in these transformations.[3][4]
Proposed Synthetic Pathway
The synthesis commences with a readily accessible starting material, which is converted to a key N-acyl enamide precursor. This precursor is then subjected to the pivotal asymmetric hydrogenation, followed by deprotection and salt formation to yield the target compound.
Figure 1: Overall Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Ethyl 4,4,4-trifluoro-2-(N-acetyl-N-methylamino)but-2-enoate
This protocol describes the core enantioselective step. The choice of a Rhodium-DuPhos catalyst is based on its well-documented high performance in the asymmetric hydrogenation of enamides.[4] Methanol is selected as the solvent due to its ability to dissolve both the substrate and the catalyst, and it often promotes high catalytic activity.
Materials and Reagents:
-
Ethyl 4,4,4-trifluoro-2-(N-acetyl-N-methylamino)but-2-enoate (1.0 eq)
-
[Rh(COD)₂]BF₄ (0.01 eq)
-
(S,S)-Me-DuPhos (0.011 eq)
-
Anhydrous, degassed Methanol
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
-
Standard Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add [Rh(COD)₂]BF₄ and (S,S)-Me-DuPhos to a Schlenk flask. Add a small amount of degassed methanol and stir the solution for 20-30 minutes at room temperature. The formation of the active catalyst is often indicated by a color change.
-
Reaction Setup: In a separate hydrogenation vessel, dissolve the enamide substrate in degassed methanol.
-
Catalyst Transfer: Transfer the pre-formed catalyst solution to the hydrogenation vessel containing the substrate via cannula under a positive pressure of inert gas.
-
Hydrogenation: Seal the vessel. Purge the system with hydrogen gas 3-5 times before pressurizing to the desired pressure (e.g., 5 bar).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 30-40 °C, if required) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or ¹H NMR to confirm the disappearance of the olefinic proton signal.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas. Concentrate the reaction mixture under reduced pressure to obtain the crude N-acetylated amino ester.
Protocol 2: Deprotection and Hydrochloride Salt Formation
Acid-catalyzed hydrolysis is a standard and effective method for cleaving the N-acetyl protecting group. Subsequent purification using ion-exchange chromatography is a robust method for isolating amino acids from reaction impurities.[5][6]
Materials and Reagents:
-
Crude product from Protocol 1
-
6 M Hydrochloric Acid
-
Dowex 50W X8 cation-exchange resin
-
Aqueous Ammonia solution (e.g., 2 M)
-
Ethanol
-
Diethyl ether
Procedure:
-
Hydrolysis: Dissolve the crude N-acetylated product in 6 M HCl and heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the deprotection by TLC or LC-MS.
-
Purification:
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Dissolve the residue in deionized water and load it onto a column packed with Dowex 50W X8 resin (H⁺ form).
-
Wash the column with deionized water to remove neutral and anionic impurities.
-
Elute the desired amino acid from the resin using an aqueous ammonia solution. Collect the fractions containing the product (monitor by TLC with ninhydrin staining).
-
-
Isolation and Salt Formation:
-
Combine the product-containing fractions and concentrate under reduced pressure to remove the ammonia and water.
-
Dissolve the resulting free amino acid in a minimal amount of ethanol.
-
Add a stoichiometric amount of concentrated HCl or pass dry HCl gas through the solution until precipitation is complete.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride.
-
Performance Data
The following table summarizes typical results for the Rh-DuPhos catalyzed asymmetric hydrogenation of analogous N-acyl enamides, demonstrating the high enantioselectivities achievable with this system.
| Entry | Substrate | Catalyst (mol%) | H₂ Pressure (atm) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Methyl-2-acetamidoacrylate | 1 | 3 | MeOH | >99 | 96 | [7] |
| 2 | Methyl(Z)-α-acetamidocinnamate | 1 | 3 | MeOH | >99 | >99 | [7] |
| 3 | (Z)-β-substituted-α-arylenamide | 1 | 4 | THF | >95 | >99 | [3] |
| 4 | N-acetyl α-arylenamide | 1 | 3 | MeOH | >99 | >99 | [1] |
Mechanistic Insights: The Rh-DuPhos Catalytic Cycle
The enantioselectivity of the hydrogenation is determined during the oxidative addition of hydrogen and subsequent migratory insertion steps. The chiral environment created by the DuPhos ligand forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer. The generally accepted mechanism involves the formation of a catalyst-substrate adduct, which then reacts with hydrogen.[7][8][9]
Figure 2: Simplified Catalytic Cycle for Rh-catalyzed Asymmetric Hydrogenation of Enamides.
Quality Control: Chiral Analysis
Verifying the enantiomeric purity of the final product is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this analysis.
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a solution of the final product (or a derivatized form, e.g., N-FMOC) in the mobile phase at a concentration of approximately 1 mg/mL.[10]
-
HPLC System:
-
Column: A polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column, is often effective for separating enantiomers of amino acid derivatives.[10][11] Alternatively, macrocyclic glycopeptide-based CSPs like Astec CHIROBIOTIC T can be used for underivatized amino acids.[12][13]
-
Mobile Phase: A typical mobile phase for reversed-phase separation of N-protected amino acids is a mixture of acetonitrile and water with an acidic additive like 0.1% trifluoroacetic acid.[10] For underivatized amino acids on a CHIROBIOTIC column, a polar organic mobile phase (e.g., methanol with a small amount of acid and base) is common.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
-
Analysis: Inject a small volume (5-10 µL) of the sample. The two enantiomers should appear as distinct peaks. The enantiomeric excess (ee%) is calculated from the integrated peak areas of the two enantiomers: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Conclusion
This application note outlines a robust and reproducible methodology for the synthesis of enantiomerically enriched 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride. By leveraging a well-established Rhodium-DuPhos catalyzed asymmetric hydrogenation of a suitable enamide precursor, this protocol provides a reliable pathway for accessing this valuable fluorinated amino acid derivative. The detailed procedures for synthesis, purification, and analysis are designed to be directly applicable in a research and development setting, facilitating the production of key chiral building blocks for drug discovery.
References
-
NiH-Catalyzed Asymmetric Hydroarylation of N-Acyl Enamines: Practical Access to Chiral Benzylamines. (n.d.). Semantic Scholar. Retrieved March 27, 2026, from [Link]
-
Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved March 27, 2026, from [Link]
-
Tang, W., et al. (2009). A Facile and Practical Synthesis of N-Acetyl Enamides. Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]
- Method for purification of amino acid containing solutions by electrodialysis. (2003). Google Patents.
-
NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
-
Tang, W., et al. (2009). A Facile and Practical Synthesis of N-Acetyl Enamides. Journal of Organic Chemistry, 74(24), 9528-9530. [Link]
- Method for purification of amino acid containing solutions by electrodialysis. (2003). Google Patents.
-
Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
-
How to purify amino acids (HCl salt) with dowex resin. (2017). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. (n.d.). Journal of the American Chemical Society. Retrieved March 27, 2026, from [Link]
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation. (2014). Wiley-VCH. [Link]
-
Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. (2000). Journal of the American Chemical Society. [Link]
-
Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. (n.d.). NSF Public Access Repository. Retrieved March 27, 2026, from [Link]
-
2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved March 27, 2026, from [Link]
-
Separation and Refining of Amino acids. (n.d.). Retrieved March 27, 2026, from [Link]
- Method of obtaining crystal of hydrochloride of basic amino acid. (2009). Google Patents.
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). Retrieved March 27, 2026, from [Link]
- Novel synthesis method for 4,4,4-trifluorobutanol. (2016). Google Patents.
-
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent Technologies. Retrieved March 27, 2026, from [Link]
Sources
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- 13. agilent.com [agilent.com]
Technical Support Center: Optimizing Coupling Efficiency for 4,4,4-Trifluoro-2-(methylamino)butanoic Acid Hydrochloride
Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly modified, non-standard amino acids.
Mechanistic Causality: The "Triple Threat" of Coupling
When incorporating 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride into a peptide sequence, chemists face three distinct chemical barriers that cause standard coupling protocols to fail. Understanding the causality behind these barriers is critical for designing a self-validating synthetic workflow:
-
Steric Hindrance (N-Methylation) : The N-methyl group significantly increases the steric bulk around the alpha-amine. This physically blocks the trajectory of incoming activated amino acids, slowing down peptide bond formation and leading to incomplete reactions[1].
-
Electronic Deactivation (Trifluoromethyl Group) : The strongly electron-withdrawing -CF 3 group at the gamma position exerts a powerful inductive effect (-I). This pulls electron density away from the secondary alpha-amine, further reducing its already compromised nucleophilicity[2]. Acylation of such hindered, deactivated secondary amines can proceed 10 to 100 times more slowly than primary amines[3].
-
Hydrochloride Salt Neutralization : Because this building block is supplied as a hydrochloride salt, the amine is protonated and completely unreactive. Precise stoichiometric neutralization is required prior to activation; failure to neutralize prevents coupling, while excessive base can catalyze epimerization[4].
Troubleshooting Guide (Matrix)
Q: Why did my coupling fail completely when adding this residue to the growing peptide? A: You likely failed to account for the hydrochloride salt. Standard Solid-Phase Peptide Synthesis (SPPS) protocols assume the incoming amino acid is a free acid/free amine (protected). If you do not add an additional 1.0 equivalent of a non-nucleophilic base (like DIEA or NMM) specifically to neutralize the HCl salt, the coupling reagent (e.g., HATU) will fail to activate the carboxylate properly, or the local pH will be too low for efficient coupling[4].
Q: Why is the coupling of the next amino acid onto this residue yielding <20% conversion? A: You are attempting to acylate a secondary amine that is both sterically shielded and electronically deactivated by the CF 3 group. Standard uronium/aminium salts (like HBTU or HATU) are often insufficiently reactive for this step[1]. Furthermore, uronium reagents can react directly with the unhindered incoming amino acid to form a guanidinium byproduct, permanently terminating the chain[5]. Solution: Switch to highly reactive phosphonium or halogenating coupling reagents like PyBrOP or PyAOP, which do not cause guanidinylation and are specifically optimized for N-methylated couplings[6].
Q: My Kaiser test is negative, but cleavage shows a massive deletion sequence. Why? A: The standard Ninhydrin (Kaiser) test relies on the formation of Ruhemann's purple, which only occurs with primary amines. It will yield a false negative (yellow) for the secondary amine of your N-methylated residue[1]. Solution: You must use the Bromophenol Blue test or Chloranil test to monitor the presence of unreacted secondary amines[1],[4]. A blue/green color in the Bromophenol Blue test indicates incomplete coupling.
Q: I'm seeing a truncated peptide that corresponds to the chain before this residue was added. What happened? A: You are likely observing Diketopiperazine (DKP) formation. N-alkyl amino acids strongly favor the cis amide bond conformation. During the Fmoc deprotection of the subsequent amino acid, the newly freed amine can swing around and attack the ester linkage connecting the peptide to the resin, cleaving the chain as a cyclic dipeptide (DKP)[5]. Solution: Use highly sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin, which physically blocks the cyclization, or employ in situ neutralization protocols[7].
Reagent Selection & Quantitative Data
To maximize coupling efficiency, reagent selection must be tailored to the specific reaction phase.
| Coupling Reagent | Activation Mechanism | Efficiency (N-Me to N-Me) | Epimerization Risk | Recommended Use Case |
| HATU / HOAt | Aminium / Active Ester | Moderate | Low | Adding the fluorinated amino acid to the chain. |
| PyBrOP | Acid Bromide | Very High | Moderate | Coupling the next amino acid onto the fluorinated residue[1],. |
| PyAOP | Phosphonium / Active Ester | High | Low | Cyclization or coupling onto hindered secondary amines[6]. |
| DIC / Oxyma | Carbodiimide / Active Ester | Low to Moderate | Low | Standard couplings; requires microwave heating for N-Me residues[8]. |
Logical Workflow
Logical workflow for activation and coupling strategies based on the specific reaction phase.
Validated Experimental Protocols
Protocol A: Coupling 4,4,4-Trifluoro-2-(methylamino)butanoic acid HCl TO the peptide chain Objective: Neutralize the salt and activate the carboxyl group without causing epimerization.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine/DMF) and wash thoroughly[4].
-
Neutralization & Activation: In a separate vial, dissolve 4.0 eq of Fmoc-4,4,4-trifluoro-2-(methylamino)butanoic acid HCl and 3.9 eq of HATU in minimal DMF[4].
-
Base Addition (Critical Step): Add 9.0 eq of DIEA (8.0 eq for standard HATU activation + 1.0 eq extra to neutralize the HCl salt). Vortex for 1-2 minutes to pre-activate[4].
-
Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 hours.
-
Washing: Filter and wash the resin with DMF (5x) and DCM (3x).
Protocol B: Coupling the subsequent amino acid ONTO the fluorinated residue Objective: Overcome severe steric hindrance and electronic deactivation using PyBrOP and microwave assistance.
-
Deprotection: Remove the Fmoc group from the fluorinated residue. Note: Prolonged deprotection may be required due to steric shielding.
-
Activation: Dissolve 4.0 eq of the incoming Fmoc-amino acid in DMF. Add 4.0 eq of PyBrOP[6].
-
Base Addition: Add 8.0 eq of DIEA. Do not pre-activate for long periods when using PyBrOP to avoid degradation.
-
Microwave Coupling: Add the mixture to the resin. Heat the reaction in a microwave peptide synthesizer at 75°C for 15-20 minutes. Microwave energy is critical for driving this conventionally difficult coupling to completion[8].
-
Monitoring: Perform a Bromophenol Blue test. If the beads turn blue/green, perform a second coupling using the same conditions[1].
Frequently Asked Questions (FAQs)
Q: Can I use standard DIC/Oxyma for this residue? A: While DIC/Oxyma is excellent for standard SPPS, it is generally insufficiently reactive for coupling onto this highly deactivated secondary amine at room temperature. If you must use DIC/Oxyma, you must pair it with elevated temperatures (e.g., microwave heating at 75°C-90°C) and perform double couplings[8].
Q: Why is my peptide epimerizing during the activation of this residue? A: Over-activation or excessive pre-activation time with strong bases like DIEA can lead to oxazolone formation or direct alpha-proton abstraction. Keep pre-activation times under 2 minutes and strictly control the equivalents of base used[4].
Q: How does the CF 3 group specifically alter the coupling thermodynamics? A: The CF 3 group is highly electronegative. Through the sigma-bond framework (inductive effect), it pulls electron density away from the alpha-carbon and the adjacent secondary amine. This makes the lone pair on the nitrogen less available to attack the electrophilic carbonyl of the incoming amino acid, dramatically increasing the activation energy required for the transition state[2],[3].
References
-
(S)-Fmoc-2-Amino-4,4,4-Trifluoro-butyric Acid: A Versatile Research Tool. University of Georgia. 2
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. 7
-
Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis. Benchchem. 1
-
Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. Benchchem. 4
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. 8
-
Peptide Coupling Reagents, More than a Letter Soup. University of Urbino. 5
-
Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS.3
-
Coupling Reagents. AAPPTEC. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. studentaffairs.uga.edu [studentaffairs.uga.edu]
- 3. pnas.org [pnas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Technical Support Center: Stereochemical Integrity in 4,4,4-Trifluoro-2-(methylamino)butanoic Acid Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of chiral fluorinated amino acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize 4,4,4-trifluoro-2-(methylamino)butanoic acid and require stringent control over its stereochemical purity. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the complexities of preventing racemization in this specific synthesis.
The presence of a trifluoromethyl group significantly increases the acidity of the α-proton, making the stereocenter exceptionally susceptible to racemization, especially under basic or harsh reaction conditions[1]. This guide will focus on the critical parameters and methodological choices necessary to maintain high enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: My final product, 4,4,4-trifluoro-2-(methylamino)butanoic acid HCl, shows significant racemization (low ee). What is the most likely cause?
A1: The most common cause of racemization is the N-methylation step, particularly if harsh conditions are used. Traditional methods involving strong bases (like sodium hydride) and alkylating agents (like methyl iodide or dimethyl sulfate) can easily deprotonate the acidic α-proton, leading to a planar enolate intermediate that quenches non-stereoselectively[2][3]. The workup and purification steps, if not performed under carefully controlled pH, can also contribute to loss of stereochemical integrity.
Q2: What is the best starting material to ensure a high enantiomeric excess from the beginning?
A2: Starting with a highly enantiopure precursor is crucial. (S)-2-Amino-4,4,4-trifluorobutanoic acid or its N-protected form (e.g., Fmoc or Boc) is the ideal starting point. Asymmetric synthesis routes, such as those employing a recyclable chiral auxiliary to alkylate a glycine Schiff base complex with 1,1,1-trifluoro-2-iodoethane, have proven effective for large-scale preparation of the enantiopure starting material[4].
Q3: Can I use a standard N-methylation protocol that works for other amino acids?
A3: It is highly discouraged. Standard protocols, such as using NaH and MeI, often lead to near-complete racemization for this substrate[1][2]. The electron-withdrawing trifluoromethyl group makes the α-proton much more acidic than in proteinogenic amino acids, requiring significantly milder and more specialized methylation methods[5].
Q4: How do I accurately measure the enantiomeric excess (ee) of my product and intermediates?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method. You will likely need to derivatize the amino acid first, for instance, with an Fmoc-group, to achieve good separation on a polysaccharide-based chiral column (e.g., Lux Cellulose or Chiralpak series)[6][7]. Alternatively, LC-MS methods can be used, often after derivatization to form diastereomers that can be separated on a standard reverse-phase column[8].
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.
Problem 1: Significant racemization detected after the N-methylation step.
-
Likely Cause: The chosen methylation conditions are too harsh. The combination of a strong base and an alkylating agent is the primary culprit.
-
Solution: Employ Reductive Amination. This is the most reliable method for N-mono-methylation of sensitive amino acids without racemization. It involves the formation of an imine or iminium ion from the primary amine and formaldehyde, followed by in-situ reduction with a mild reducing agent.
-
Why it works: The reaction proceeds through a planar imine intermediate, but the original stereocenter is not part of this imine and is therefore not disturbed. The reduction of the C=N bond does not affect the α-carbon's configuration. Mild reducing agents like sodium triacetoxyborohydride (STAB) or α-picoline-borane are highly selective for the imine/iminium ion over other functional groups and work under weakly acidic to neutral conditions, which prevents racemization[9][10].
-
Protocol 1: Racemization-Free N-Methylation via Reductive Amination
This protocol is adapted from established methods for the reductive amination of amino acids[9][10].
Materials:
-
(S)-2-Amino-4,4,4-trifluorobutanoic acid
-
Formaldehyde (37% solution in H₂O)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (AcOH)
-
Diethyl Ether (Et₂O)
-
HCl (e.g., 2M in Et₂O)
Procedure:
-
Dissolution: Suspend 1.0 equivalent of (S)-2-Amino-4,4,4-trifluorobutanoic acid in methanol (approx. 0.1 M concentration).
-
Imine Formation: Add 1.1 equivalents of aqueous formaldehyde solution to the suspension. Stir for 30 minutes at room temperature. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add 1.5 equivalents of sodium triacetoxyborohydride in portions over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer three times with ethyl acetate.
-
Purification & Salt Formation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Dissolve the resulting free amine in a minimal amount of diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the white precipitate of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Chiral Analysis: Verify the enantiomeric excess of the final product using a validated chiral HPLC method[11].
Problem 2: Gradual loss of enantiomeric purity during workup or storage.
-
Likely Cause: The free amine form of the product is unstable, and exposure to even mildly basic or acidic conditions during aqueous workup or chromatography can promote slow racemization over time.
-
Solution: Maintain pH Control and Isolate as a Stable Salt.
-
During Workup: Minimize the time the product spends in aqueous solutions. If extractions are necessary, use buffered solutions where possible.
-
Purification: Avoid silica gel chromatography for the free amine if possible, as the silica surface can be acidic enough to promote racemization. If chromatography is necessary, consider using a deactivated (e.g., triethylamine-washed) silica gel.
-
Storage: The most stable form for long-term storage is the hydrochloride salt. Ensure the salt is completely dry, as residual moisture can accelerate degradation.
-
Visualizing the Problem: Racemization and Its Prevention
Understanding the mechanism of racemization is key to preventing it. The following diagrams illustrate the problematic pathway and the recommended synthetic solution.
Caption: Mechanism of base-mediated racemization at the α-carbon.
Caption: Workflow for stereoretentive N-methylation via reductive amination.
Data Summary: Impact of Reaction Conditions
The choice of reagents and conditions for N-methylation is the single most critical factor for maintaining stereochemical purity. The following table summarizes the expected outcomes from different methods.
| N-Methylation Method | Reagents | Typical Base | Temperature | Expected Racemization | Reference |
| Classical Alkylation | Dimethyl Sulfate | Sodium Hydride (NaH) | 15-25 °C | High to Complete (>90%) | [2] |
| Sulfonamide Method | Dimethyl Sulfate | DBU | Room Temp | Low (<10%) but requires extra steps | [3] |
| Reductive Amination | Formaldehyde | Acetic Acid (cat.) | 0 °C to Room Temp | Minimal to None (<1%) | [9][10] |
References
- Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids.PubMed, 7 May 2010.
- Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids.
- Stereodivergent entry to b-branched b- trifluoromethyl a-amino acid derivatives by sequential catalytic asymmetric reaction.Royal Society of Chemistry, 28 Jun 2021.
- Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity.
- An Efficient and Practical N-Methylation of Amino Acid Deriv
- Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex.The Journal of Organic Chemistry, 4 Aug 2022.
- Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors.PubMed Central, n.d.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- First highly stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives.
- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.MDPI, n.d.
- Chiral Amino Acid Analysis Using LC/MS.Wako Blog, 15 Feb 2024.
- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.The Journal of Organic Chemistry, 20 May 2005.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.PubMed Central, 18 Jul 2025.
- Lecture 16 Protecting groups and racemization of Amino Acids.YouTube, 12 Mar 2021.
- Reductive Amination, and How It Works.Master Organic Chemistry, 1 Sep 2017.
- Amine synthesis by reductive amination (reductive alkyl
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Methods for 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride
Welcome to the technical support guide for the analysis of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common chromatographic challenges encountered with this unique molecule. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure scientific integrity.
The analyte is a chiral, polar, fluorinated amino acid. Its structure presents several analytical challenges: poor retention on traditional reversed-phase columns, sensitivity to mobile phase pH, and the need for chiral resolution. This guide provides a structured approach to method development and troubleshooting in a direct question-and-answer format.
Analyte Overview
Before diving into troubleshooting, understanding the analyte's physicochemical properties is crucial for effective method development.
| Property | Description | Implication for HPLC |
| Structure | CF3-CH(NHCH3)-CH2-COOH · HCl | Contains an acidic carboxyl group and a basic secondary amine group. |
| Polarity | High | Prone to poor retention on non-polar stationary phases like C18 and C8. |
| Chirality | Chiral center at C2 | Enantiomers may require separation using a Chiral Stationary Phase (CSP). |
| Fluorination | Trifluoromethyl (CF3) group | The electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups and introduce unique interactions with the stationary phase.[1] |
| pH-dependent Charge | Amphoteric/Zwitterionic | The net charge of the molecule is highly dependent on the mobile phase pH, which dramatically affects retention in reversed-phase and ion-exchange chromatography.[2][3] |
Frequently Asked Questions (FAQs)
Q1: I am starting my method development. What are the recommended initial HPLC conditions for an achiral separation?
Answer:
For a novel compound like this, starting with a robust reversed-phase (RP-HPLC) method is a logical first step. Due to the analyte's high polarity, conditions must be chosen to ensure adequate retention and good peak shape.
The primary cause of poor retention for such molecules is their high hydrophilicity, especially when ionized.[2] Our initial strategy is to control the analyte's ionization state by adjusting the mobile phase pH to maximize its hydrophobicity.
Recommended Starting Protocol: Low pH Reversed-Phase HPLC
-
Rationale: At a low pH (e.g., 2.5-3.0), the carboxylic acid group (pKa ~2-3) will be protonated (neutral), while the secondary amine (pKa ~9-10) will be protonated (positive charge). This makes the molecule a cation but reduces the zwitterionic character that minimizes retention.[2] The use of an acid like trifluoroacetic acid (TFA) also acts as an ion-pairing agent, masking residual silanol groups on the silica surface and improving peak shape.[4]
| Parameter | Recommendation | Justification |
| Column | C18 or C8, high-purity silica (e.g., Waters Acquity BEH, Agilent Zorbax) | A standard starting point for RP-HPLC. High-purity, end-capped silica minimizes secondary interactions with the basic amine, reducing peak tailing.[5] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water | Establishes a low pH to suppress carboxylate formation and provides a counter-ion for the protonated amine. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Standard organic modifiers for RP-HPLC. ACN often provides sharper peaks and lower viscosity. |
| Gradient | 5% to 95% B over 15-20 minutes | A broad scouting gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate. Adjust for different column dimensions. |
| Column Temp. | 30-40 °C | Improves efficiency and reduces mobile phase viscosity. Temperature control is key for reproducible retention times.[6] |
| Detection | Low UV (200-220 nm) or Mass Spectrometry (MS) | The molecule lacks a strong chromophore. MS provides superior sensitivity and specificity. |
| Injection Vol. | 5-10 µL | Keep low initially to avoid column overload. |
| Sample Diluent | Mobile Phase A or a Water/Organic mix similar to the initial conditions | Mismatch between the sample solvent and the mobile phase can cause significant peak distortion.[7] |
Q2: My analyte is eluting in or near the void volume on a C18 column. How can I increase its retention?
Answer:
This is a classic problem for polar compounds. There are several effective strategies, which can be used alone or in combination.
Strategy 1: pH Adjustment As discussed, pH is the most powerful tool for controlling the retention of ionizable compounds.[3] For your analyte, retention on a reversed-phase column will typically follow a "U-shaped" curve with respect to pH. Retention is lowest at its isoelectric point (pI), where the zwitterionic form is maximal and the molecule is most polar. Retention increases at very low pH (carboxyl group is neutral) and very high pH (amine group is neutral).
Strategy 2: Ion-Pair Chromatography (IPC) This is an excellent technique for retaining charged analytes on RP-HPLC columns.[8]
-
Mechanism: An ion-pairing (IP) agent with an opposite charge to the analyte is added to the mobile phase. The IP agent has a hydrophobic "tail" that interacts with the stationary phase. It forms a neutral, hydrophobic ion pair with the analyte, which is then retained.[9]
-
For Your Analyte (a Cation at low pH): Use an anionic IP reagent like an alkyl sulfonate (e.g., sodium 1-hexanesulfonate or sodium 1-octanesulfonate).[10]
Protocol for Ion-Pair Chromatography:
-
Select IP Reagent: Start with sodium 1-hexanesulfonate. Longer alkyl chains (e.g., octanesulfonate) will provide more retention.
-
Prepare Mobile Phase: Add 5-20 mM of the IP reagent to your aqueous mobile phase (Mobile Phase A). Ensure the pH is adjusted to keep your analyte charged (e.g., pH 2.5-4.0).
-
Equilibrate Column: The column must be thoroughly equilibrated with the IP-containing mobile phase. This can take 30-60 minutes or longer. The IP reagent adsorbs onto the stationary phase surface.[9]
-
Run Analysis: Use the same gradient conditions as your scouting run. Expect a significant increase in retention time.
Strategy 3: Alternative Chromatographic Modes If RP-HPLC with pH control or ion-pairing is insufficient, consider these alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) with a high organic content mobile phase. It is ideal for retaining and separating very polar compounds that are unretained in reversed-phase.
-
Fluorinated Stationary Phases: These phases can offer alternative selectivity for fluorinated analytes through dipole-dipole interactions or fluorophilic/fluorophobic effects.[11] Pairing a standard C18 column with a fluorinated eluent like trifluoroethanol has also been shown to improve separation for fluorinated compounds.[12]
Q3: I need to separate the enantiomers of this compound. Where do I start?
Answer:
Enantiomeric separation requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP). Direct separation on a CSP is often preferred as it avoids potential racemization or side-reactions associated with derivatization.[13]
Recommended Approach: CSP Screening
The most effective method is to screen a variety of CSPs under different mobile phase conditions.
1. Select Chiral Stationary Phases: For amino acids, the most successful CSPs are often polysaccharide-based or macrocyclic glycopeptide-based.[14][15]
-
Polysaccharide-based CSPs (e.g., Lux Cellulose, Chiralpak): These are broadly applicable and can be used in normal-phase, reversed-phase, and polar organic modes.[14]
-
Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC V, T, R): These are known for their multimodal capabilities and are excellent for resolving amphoteric racemates like amino acids.[15]
-
Crown Ether-based CSPs (e.g., CROWNPAK CR(+)): These are specifically designed for the chiral separation of amino acids and other primary amines, often using an acidic aqueous mobile phase.[16]
2. Choose Mobile Phase Modes:
-
Reversed-Phase (RP): (e.g., Water/ACN with an acid additive like TFA or formic acid). This is often a good starting point for polysaccharide phases.[14]
-
Polar Organic Mode (PO): (e.g., Acetonitrile/Methanol with an acid/base additive). This mode can offer very different selectivity.
-
Normal-Phase (NP): (e.g., Hexane/Ethanol). This is less common for such a polar analyte unless it is derivatized to be more non-polar.
3. Consider Derivatization: If direct separation is unsuccessful, derivatizing the analyte can improve its chromatographic properties and enhance chiral recognition.
-
FMOC-Cl (9-fluorenylmethoxycarbonyl chloride): Reacts with the amine to create an FMOC-protected amino acid. This derivative is much less polar and has a strong UV chromophore, making it ideal for separation on polysaccharide CSPs and for sensitive UV detection.[17][18]
Troubleshooting Guide
This section addresses specific experimental problems in a Q&A format.
Problem: My peaks are tailing badly.
Q: I'm analyzing my compound at pH 4.5, and the peak for my analyte shows significant tailing. What is the cause and how can I fix it?
Answer:
Peak tailing is one of the most common issues in HPLC. For a basic compound like yours, the primary cause is often secondary ionic interactions between the protonated amine group and deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[5][19]
Caption: Secondary interaction causing peak tailing.
Troubleshooting Workflow for Peak Tailing:
-
Lower the Mobile Phase pH:
-
Action: Decrease the pH of the mobile phase to < 3.0 using 0.1% TFA or 0.1% formic acid.
-
Why it Works: At a very low pH, the vast majority of surface silanol groups are protonated (Si-OH) and therefore neutral. This eliminates the strong ionic interaction site, leading to a more symmetrical peak.[7]
-
-
Use a High-Purity, End-Capped Column:
-
Action: Ensure you are using a modern, high-purity silica column. If your column is old, replace it.
-
Why it Works: Modern columns have a much lower concentration of acidic, metal-free silanol groups and are more effectively "end-capped" (where residual silanols are derivatized with a small silylating agent) to shield them from interacting with analytes.[5]
-
-
Increase Buffer or Additive Concentration:
-
Action: If using a buffer (e.g., phosphate or formate), ensure the concentration is adequate (at least 20 mM).[7]
-
Why it Works: The buffer cations (e.g., Na⁺ or NH₄⁺) can compete with the analyte for binding to the ionized silanol sites, effectively "masking" them and improving peak shape.
-
-
Check for Column Overload:
-
Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.
-
Why it Works: Injecting too much mass can saturate the primary retention sites on the stationary phase, leading to peak distortion that often manifests as tailing or fronting.
-
Problem: My retention times are shifting between injections.
Q: My retention time is not stable. It keeps drifting earlier (or later) over the course of a sequence. What's happening?
Answer:
Inconsistent retention times are a clear sign that your chromatographic system or mobile phase is not properly equilibrated or is changing over time.
Caption: Troubleshooting workflow for drifting retention times.
Detailed Solutions:
-
Ensure Proper Equilibration:
-
Action: Before starting your sequence, flush the column with at least 10-15 column volumes of the initial mobile phase. If you are using additives like ion-pairing reagents, this may need to be significantly longer.
-
Why it Works: The stationary phase surface needs to reach a steady state with the mobile phase. Insufficient equilibration is a very common cause of retention time drift at the beginning of a run sequence.
-
-
Strengthen Your Buffer:
-
Action: If you are working in a pH range near the pKa of your analyte or a buffer component, use a buffer concentration of at least 20-50 mM.
-
Why it Works: A weak buffer cannot resist small changes in pH that can occur due to dissolved CO₂ or interactions with the analytical system. Since your analyte's retention is highly sensitive to pH, even a minor pH shift can cause a noticeable change in retention time.[2][7]
-
-
Use a Column Oven:
-
Action: Always use a thermostatted column compartment set to a stable temperature (e.g., 35 °C).
-
Why it Works: Retention in HPLC is temperature-dependent. A 1 °C change in temperature can alter retention times by 1-2%. Ambient laboratory temperatures can fluctuate significantly, leading to drift.[6]
-
-
Check Mobile Phase Preparation:
-
Action: Ensure mobile phase bottles are capped to prevent evaporation of the more volatile organic component (like acetonitrile), which would make the mobile phase weaker and increase retention times. Always prime all pump lines to ensure the composition being delivered is correct.
-
References
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC, National Center for Biotechnology Information. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC, National Center for Biotechnology Information. [Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
-
Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]
-
Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. [Link]
-
Amines-Ion Pairing. Chromatography Forum. [Link]
-
Effect of Both pH and Organic Content on a Separation of Sugars, Amino Acids, and Carboxylic Acids. AugustaChrom. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]
-
Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. [Link]
-
Effect of mobile phase pH and organic content on retention times and... ResearchGate. [Link]
-
How to fix peak shape in hplc? ResearchGate. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]
-
How pH Influences Protein Separation in Ion Exchange Chromatography. LinkedIn. [Link]
-
Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. PMC, National Center for Biotechnology Information. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. moravek.com [moravek.com]
- 4. welch-us.com [welch-us.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 8. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 9. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. phenomenex.com [phenomenex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. jascoinc.com [jascoinc.com]
- 17. researchgate.net [researchgate.net]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
overcoming steric hindrance of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals facing the unique synthetic bottlenecks associated with 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride .
This non-natural amino acid presents a "perfect storm" of synthetic challenges: the steric blockade of an N -methyl group, the strong electron-withdrawing inductive effect ( −I ) of a γ -trifluoromethyl group, and the requirement to manage its hydrochloride salt form. Below is our comprehensive troubleshooting guide to successfully incorporate this residue without succumbing to epimerization, deletion sequences, or chain termination.
Part 1: Troubleshooting Guide & FAQs
Phase 1: Preparation & The Hydrochloride Challenge
Q: I am trying to couple 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride directly to my resin, but I am getting zero conversion. What is going wrong? A: The causality here lies in the protonation state of your building block. Because the compound is supplied as a hydrochloride salt, the secondary amine is protonated ( NH2+ ), rendering it non-nucleophilic. Furthermore, in standard Fmoc-SPPS, you cannot couple an unprotected amino acid directly to the growing chain without causing uncontrolled oligomerization.
-
The Fix: You must first convert the HCl salt into an Fmoc-protected building block in solution. This requires neutralizing the HCl salt with a strong organic base (like N,N -Diisopropylethylamine, DIPEA) prior to reacting it with Fmoc-OSu or Fmoc-Cl.
Phase 2: Coupling the Residue to the Peptide Chain (As the Incoming Amino Acid)
Q: Which coupling reagent should I use to attach Fmoc-4,4,4-trifluoro-2-(methylamino)butanoic acid to the primary amine of my growing peptide? A: When this residue is the incoming amino acid, the primary challenge is its bulky C-terminus and the high risk of epimerization. The γ -CF3 group exerts a strong electron-withdrawing effect, increasing the acidity of the α -proton. During carboxylic acid activation, this promotes the formation of an oxazol-5(4H)-one (oxazolone) intermediate, which rapidly racemizes/epimerizes under basic conditions[1].
-
The Fix: Use HATU combined with HOAt (or the less explosive Oxyma Pure). HOAt intercepts the highly reactive O -acylisourea or uronium intermediates before oxazolone formation can occur, acting as a racemization suppressant[2]. Keep pre-activation times extremely short (1–2 minutes) to prevent the uronium salt from reacting with the N -terminus of your resin to form an irreversible guanidinium cap[3].
Phase 3: Elongating the Chain (Coupling onto the Secondary Amine)
Q: I successfully attached the Fmoc-4,4,4-trifluoro-2-(methylamino)butanoic acid and deprotected it. However, coupling the next amino acid yields massive deletion sequences. Why do standard HATU/DIC protocols fail here? A: You are encountering severe steric hindrance. The N -methyl group physically blocks the incoming activated ester[4]. This is exacerbated by the bulky γ -CF3 group, which restricts the conformational flexibility of the side chain, locking the secondary amine in a sterically shielded pocket.
-
The Fix: Standard uronium (HATU) or carbodiimide (DIC) reagents are insufficiently reactive for this environment. You must switch to either bis(trichloromethyl)carbonate (BTC, triphosgene) to form an acid chloride in situ[5], or use phosphonium reagents like PyBroP [6]. BTC is highly efficient for forming N -methyl amide bonds because the resulting acyl chloride is small enough to penetrate the steric shield and highly electrophilic[7].
Phase 4: Post-Coupling Side Reactions
Q: After successfully coupling the next residue, I noticed a massive loss of my peptide from the resin during the subsequent Fmoc deprotection. What happened? A: This is a classic case of Diketopiperazine (DKP) formation . N -methyl amino acids strongly favor the cis-amide bond conformation. When the Fmoc group of the subsequent amino acid is removed, its newly freed primary amine can swing around and attack the ester linkage connecting your peptide to the resin (or the previous amide bond), cleaving the dipeptide off as a cyclic DKP ring.
-
The Fix: Use highly sterically hindered resins (like 2-chlorotrityl chloride resin) which physically block the cyclization, or perform the Fmoc deprotection using a weaker base/shorter time (e.g., 20% piperazine instead of piperidine) and immediately add the next pre-activated amino acid to trap the free amine.
Part 2: Mechanistic & Workflow Visualizations
To understand the causality of epimerization and the logic behind our recommended workflow, review the following self-validating systems.
Mechanistic pathway showing oxazolone formation leading to epimerization during hindered activation.
Decision tree for overcoming steric hindrance when coupling onto the N-methylated secondary amine.
Part 3: Data Presentation & Reagent Selection
Selecting the correct coupling reagent is dictated by whether the 4,4,4-trifluoro-2-(methylamino)butanoic acid is the acyl donor (incoming) or the nucleophile (on-resin).
Table 1: Quantitative Comparison of Coupling Reagents for N-Methyl/CF3 Systems
| Coupling Reagent | Chemical Class | Best Use Case in this Workflow | Racemization Risk | Efficiency for N-Me Amines |
| HATU / HOAt | Uronium | Coupling this residue to the chain | Low (HOAt suppresses oxazolone) | Poor to Moderate |
| DIC / Oxyma | Carbodiimide | Automated SPPS (High stability) | Very Low | Poor |
| PyBroP | Phosphonium | Coupling onto this residue | Moderate | High (Generates acyl bromide) |
| BTC (Triphosgene) | Chlorinating | Coupling onto this residue | High (Requires strict temp control) | Very High (Generates acyl chloride) |
Part 4: Experimental Protocols
Protocol 1: Solution-Phase Fmoc-Protection of the HCl Salt
Objective: Convert 4,4,4-trifluoro-2-(methylamino)butanoic acid HCl into an SPPS-compatible building block.
-
Dissolution & Neutralization: Suspend 1.0 eq of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride in a 1:1 mixture of H2O and Dioxane. Add 2.5 eq of Sodium Carbonate ( Na2CO3 ) to neutralize the HCl salt and deprotonate the carboxylic acid.
-
Fmoc Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 eq of Fmoc-OSu (dissolved in minimal Dioxane) dropwise over 30 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
-
Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl (Caution: perform in an ice bath to prevent cleavage of the Fmoc group). Extract the aqueous layer 3x with Ethyl Acetate.
-
Purification: Dry the combined organic layers over Na2SO4 , filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure Fmoc-protected building block.
Protocol 2: BTC-Mediated Coupling Onto the Hindered Secondary Amine
Objective: Couple the subsequent Fmoc-amino acid onto the resin-bound N -methylated residue using in-situ acyl chloride generation[7][8].
-
Resin Preparation: Ensure the resin-bound 4,4,4-trifluoro-2-(methylamino)butanoic acid is fully Fmoc-deprotected. Wash thoroughly with anhydrous THF (3x) and anhydrous DCM (3x) to remove all traces of water.
-
Activation (Fume Hood Required): In a dry vial under Argon, dissolve 3.0 eq of the next Fmoc-Amino Acid and 1.0 eq of bis(trichloromethyl)carbonate (BTC) in anhydrous THF. Cool to 0 °C.
-
Base Addition: Add 10.0 eq of 2,4,6-trimethylcollidine dropwise to the cooled solution. Stir for 5 minutes to generate the Fmoc-amino acid chloride in situ.
-
Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the resin. Add 6.0 eq of DIPEA.
-
Microwave Assistance: Heat the reaction to 50 °C for 15 minutes using a microwave peptide synthesizer (or agitate at room temperature for 3 hours).
-
Validation: Wash the resin (DMF 3x, DCM 3x). Perform a Chloranil Test (not a Kaiser test, as Kaiser cannot detect secondary amines). A successful coupling will result in colorless resin beads; blue beads indicate incomplete coupling, requiring a repeat of steps 2-5.
References
-
Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development - ACS Publications. Available at:[Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PMC - National Institutes of Health. Available at:[Link]
-
Epimerisation in Peptide Synthesis. MDPI. Available at:[Link]
-
Standard Coupling Procedures; PyBrOP. Aapptec Peptides. Available at: [Link]
-
DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. Available at:[Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at:[Link]
Sources
solubility optimization for 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride in organic solvents
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with unnatural fluorinated amino acids.
The incorporation of a trifluoromethyl (–CF3) group and an N-methyl moiety into an amino acid backbone significantly modulates its physical and chemical properties, enhancing the lipophilicity and proteolytic stability of the resulting peptide therapeutics[1]. However, researchers frequently encounter a stark polarity dichotomy during synthesis: while the fluorinated backbone is highly hydrophobic, its delivery as a hydrochloride (HCl) salt creates a rigid ionic lattice. The physicochemical principles of pharmaceutical salts dictate that this ionic lattice strongly resists dissolution in low-dielectric organic solvents[2]. This guide provides field-proven, mechanistic solutions to overcome these solubility barriers.
Troubleshooting Guide & FAQs
Q1: Why does 4,4,4-trifluoro-2-(methylamino)butanoic acid HCl precipitate or form an opaque suspension in standard organic solvents like DCM and EtOAc? A1: The causality lies in the crystal lattice energy of the hydrochloride salt. While the –CF3 group increases the molecule's intrinsic lipophilicity, the protonated secondary amine and the chloride counterion form a strong ionic bond. Non-polar solvents (e.g., Dichloromethane, dielectric constant ε ≈ 8.9) lack the solvating power to overcome this lattice energy[2]. To dissolve the compound, you must either disrupt the salt bridge using a base or use a solvent with a high enough dielectric constant to stabilize the separated ions.
Q2: I need to use this amino acid in a standard solution-phase peptide coupling reaction. How do I optimize its solubility? A2: The most effective strategy is in situ free-basing. By adding a sterically hindered tertiary amine—such as N,N-Diisopropylethylamine (DIPEA)—you neutralize the HCl salt. This deprotonates the ammonium species, yielding the free secondary amine. Once neutralized, the molecule's solubility is driven by the hydrophobic –CF3 group, allowing it to rapidly dissolve in organic solvents like DCM or DMF[3].
Q3: What if my downstream application is sensitive to exogenous bases, and I must dissolve the intact HCl salt? A3: If free-basing is prohibited by your assay or reaction conditions, you must rely on highly polar aprotic solvents or solvent blending. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can solvate the intact salt due to their high dipole moments. Alternatively, adding 5–10% v/v of a protic co-solvent (like Methanol) to DCM significantly increases the localized dielectric constant, breaking the ionic lattice without removing the chloride counterion.
Quantitative Data: Solubility Matrix
The following table summarizes the estimated solubility profiles of 4,4,4-trifluoro-2-(methylamino)butanoic acid based on its ionization state and the dielectric constant of the solvent system.
| Solvent System | Dielectric Constant (ε) | State of Molecule | Estimated Solubility (mg/mL) | Recommended Use Case |
| Water (H₂O) | 80.1 | Intact HCl Salt | > 100 | Aqueous bioassays, buffers |
| DMSO | 46.7 | Intact HCl Salt | 30 - 50 | Stock solutions for screening |
| DMF | 36.7 | Intact HCl Salt | 10 - 20 | Solid-phase peptide synthesis |
| DCM | 8.9 | Intact HCl Salt | < 1 (Insoluble) | N/A |
| DCM + 1.2 eq. DIPEA | ~ 9.0 | Free Amine / Zwitterion | 25 - 40 | Solution-phase coupling |
| EtOAc | 6.0 | Intact HCl Salt | < 0.5 (Insoluble) | N/A |
Experimental Protocols
Protocol A: In Situ Free-Basing for Organic Solvent Solubilization
This protocol is designed for workflows where the presence of a tertiary amine base is tolerated (e.g., HATU/EDC peptide coupling).
-
Preparation: Weigh the required amount of 4,4,4-trifluoro-2-(methylamino)butanoic acid HCl into a dry, inert reaction vial.
-
Suspension: Add anhydrous Dichloromethane (DCM) to achieve a target concentration of 0.1 M. The mixture will appear as a cloudy, heterogeneous suspension.
-
Neutralization: Under continuous magnetic stirring at room temperature, add 1.2 to 1.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.
-
Self-Validation Check: Monitor the solution visually. Within 2–5 minutes, the opaque suspension will transition into a completely transparent, homogenous solution. Causality: This visual clearance is a self-validating indicator that the HCl lattice has been successfully deprotonated, releasing the organic-soluble free amine. If particulate matter remains, the lattice has not been fully disrupted; add an additional 0.1 eq. of DIPEA.
-
Execution: Proceed immediately with the addition of your coupling reagents and target substrates.
Protocol B: Co-Solvent Solubilization for Base-Sensitive Workflows
Use this protocol when the intact hydrochloride salt must be preserved.
-
Suspension: Suspend the amino acid HCl salt in the primary organic solvent (e.g., DCM) at the target concentration.
-
Solvent Blending: Under vigorous stirring, add Methanol (MeOH) dropwise in 1% v/v increments.
-
Dissolution: Continue adding MeOH until the suspension clears. Typically, a 5% to 10% v/v ratio of MeOH to DCM is sufficient to solvate the ionic lattice.
-
Self-Validation Check: Validate the thermodynamic stability of the solution by allowing it to rest unagitated at room temperature for 30 minutes. Causality: The absence of delayed precipitation or turbidity confirms that the localized dielectric constant of the solvent blend is sufficient to maintain the intact salt in solution permanently.
Solubilization Workflow Visualization
Workflow for solubilizing 4,4,4-trifluoro-2-(methylamino)butanoic acid HCl in organic solvents.
References
-
[1] Title: Synthesis of complex unnatural fluorine-containing amino acids. Source: Journal of Fluorine Chemistry. URL:[Link]
-
[2] Title: Salt formation to improve drug solubility. Source: Advanced Drug Delivery Reviews. URL:[Link]
Sources
reducing byproduct formation with 4,4,4-trifluoro-2-(methylamino)butanoicacidhydrochloride
Welcome to the technical support center for 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for minimizing byproduct formation and overcoming common challenges encountered during its use in synthesis.
Introduction: Understanding the Molecule
4,4,4-Trifluoro-2-(methylamino)butanoic acid hydrochloride is a specialized amino acid analog. The presence of a trifluoromethyl (CF3) group and an N-methyl group introduces unique chemical properties that are highly valuable in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity.[1] However, these same features create specific synthetic challenges. The strong electron-withdrawing nature of the CF3 group can influence the reactivity of the entire molecule, while the N-methylated amine presents steric hindrance and alters the nucleophilicity of the nitrogen atom.[1][2]
This guide provides a structured approach to troubleshooting, focusing on the causal relationships between reaction conditions and potential side reactions.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions about the compound's properties and handling.
Q1: What are the primary stability concerns with this compound?
A: The main stability concerns are its hygroscopicity and potential for racemization. As a hydrochloride salt, it can absorb moisture from the atmosphere, which can affect weighing accuracy and introduce water into sensitive reactions. The stereocenter at the alpha-carbon (C2) is susceptible to racemization, especially under basic conditions or during prolonged heating.[3][4]
Q2: How can I accurately weigh and handle this hygroscopic compound?
A: To ensure accuracy and prevent degradation:
-
Handle the compound in a glove box or under a dry inert atmosphere (e.g., argon or nitrogen).
-
If a glove box is unavailable, allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount quickly and reseal the container tightly.
-
For long-term storage, keep it in a desiccator.
Q3: What are potential impurities from the synthesis of this compound itself?
A: Synthetic impurities can arise from starting materials or side reactions during its preparation. Potential impurities could include the non-methylated parent amino acid, over-methylated quaternary ammonium salts, or residual solvents from purification. It is crucial to use a high-purity grade of the starting material and to consult the supplier's Certificate of Analysis (CoA).
Q4: Can the trifluoromethyl group degrade or react under typical synthetic conditions?
A: The CF3 group is generally robust.[5] However, under strongly basic or nucleophilic conditions, elimination of a fluoride ion to form a difluoroalkene is a potential side reaction. This is more likely at elevated temperatures. Additionally, certain transition metal catalysts can activate C-F bonds, though this is less common in standard peptide coupling or acylation reactions.[5]
Part 2: Troubleshooting Guide - Byproduct Formation in Key Applications
This section provides a detailed, problem-oriented guide for common synthetic applications.
Issue 1: Peptide Coupling Reactions
The N-methyl group on the amine introduces significant steric hindrance, which can slow down coupling reactions and lead to byproduct formation.[2][6]
Problem: Low coupling efficiency and unreacted starting material.
Causality: The steric bulk of both the N-methyl group and the trifluoromethyl group can make it difficult for standard coupling reagents to facilitate amide bond formation.[2]
| Parameter | Recommendation & Rationale |
| Coupling Reagent | Use high-efficiency, sterically tolerant coupling reagents. HATU or PyAOP are highly recommended for coupling N-methylated amino acids as they form highly reactive intermediates that can overcome steric hindrance.[2][6][7] Carbodiimides like DIC, when used alone, are often too slow and can lead to side reactions.[3] |
| Additive | Always use an additive like HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure . These additives form active esters that are less prone to racemization and can enhance coupling rates.[3][4] |
| Base | Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (collidine) .[8] Using a less hindered base can increase the risk of racemization. Use the minimum amount of base necessary for the reaction.[3][8] |
| Temperature | Perform the coupling at a lower temperature (e.g., 0 °C) to minimize side reactions, especially racemization.[3] If the reaction is slow, a gradual increase to room temperature can be considered. |
Problem: Racemization of the amino acid stereocenter.
Causality: The alpha-proton is susceptible to deprotonation by base, leading to a loss of stereochemical integrity. This is exacerbated by long reaction times and strong bases.[3][4]
Troubleshooting Flowchart for Racemization:
Caption: Troubleshooting workflow for racemization.
Issue 2: C-F Bond Instability & HF Elimination
Problem: Observation of a byproduct with a mass loss of 20 Da (HF) in mass spectrometry.
Causality: While the C-F bond is strong, elimination of hydrogen fluoride (HF) can be induced by strong bases or high temperatures, leading to the formation of a difluoroalkene byproduct. This is a serious issue as HF is highly corrosive and toxic.[9][10]
Preventative Measures:
-
Base Selection: Strictly avoid strong, non-hindered bases. Stick to DIEA or collidine.
-
Temperature Control: Maintain low reaction temperatures (ideally ≤ room temperature). Avoid prolonged heating.
-
Work-up Procedure: When quenching the reaction, use a mild acid (e.g., saturated aqueous NH4Cl) carefully. Do not use strong aqueous acids initially if a strong base was present in the reaction.
-
Safety: All reactions should be conducted in a well-ventilated fume hood. Be aware of the potential for HF generation. HF can dissolve glass, so appropriate reaction vessels should be used for reactions where significant HF generation is anticipated.[9][11]
Part 3: Experimental Protocols & Analytical Methods
Protocol 1: Optimized Peptide Coupling
This protocol is designed to minimize byproduct formation when coupling 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride.
-
Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine component (1.0 eq) in anhydrous DMF.
-
Amino Acid Preparation: In a separate flask, dissolve 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride (1.2 eq), HATU (1.2 eq), and HOAt (1.2 eq) in anhydrous DMF.
-
Activation: Cool the amino acid mixture to 0 °C. Add DIEA (2.5 eq) dropwise. Stir the mixture at 0 °C for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the amine solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Once the reaction is complete, quench by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Analytical Methods for Byproduct Detection
Accurate detection and quantification of byproducts are essential for troubleshooting.
| Technique | Application & What to Look For |
| UPLC-MS / LC-MS | The primary tool for monitoring reaction progress and detecting byproducts.[12][13] Look for masses corresponding to: unreacted starting materials, the desired product, racemized diastereomers (may co-elute), and potential side products (e.g., M-20 for HF loss). |
| Chiral HPLC | Essential for quantifying the extent of racemization.[3] The sample should be deprotected and hydrolyzed back to the free amino acid before analysis on a suitable chiral column. |
| 19F NMR | A powerful technique to assess the integrity of the trifluoromethyl group. A clean singlet (or doublet if coupled to a nearby proton) is expected. The appearance of new signals in the 19F NMR spectrum can indicate C-F bond degradation or defluorination byproducts. |
| GC-MS | Can be used to detect volatile impurities or byproducts, especially after derivatization.[14][15] |
Part 4: Byproduct Logical Relationship Diagram
This diagram illustrates the potential pathways leading to common byproducts from the starting material.
Caption: Byproduct formation pathways.
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link].
-
Han, Y., et al. (2017). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Scientific Reports, 7(1), 1-10. Available from: [Link].
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. Available from: [Link].
-
Isidro-Llobet, A., et al. (2009). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Angewandte Chemie International Edition, 48(12), 2141-2144. Available from: [Link].
-
Scicinski, J. J., et al. (2000). Solution-Phase Synthesis of a Hindered N-Methylated Tetrapeptide Using Bts-Protected Amino Acid Chlorides: Efficient Coupling and Methylation Steps Allow Purification by Extraction. The Journal of Organic Chemistry, 65(6), 1643-1651. Available from: [Link].
-
Pharmaffiliates. The Impact of Trifluoromethyl Groups in Organic Synthesis. Available from: [Link].
-
Lu, Y., et al. (2024). Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). Environmental Science & Technology, 58(29), 13350-13360. Available from: [Link].
-
Wikipedia. Trifluoromethylation. Available from: [Link].
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Available from: [Link].
-
Nkosi, D., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Applied Sciences, 11(3), 1319. Available from: [Link].
-
Jones, R. G. (1949). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 71(1), 78-81. Available from: [Link].
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available from: [Link].
-
Aapptec Peptides. Coupling Reagents. Available from: [Link].
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link].
-
Reyes-Vivas, H., et al. (2016). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Journal of the Mexican Chemical Society, 60(3), 133-139. Available from: [Link].
-
Ni, C., & Hu, J. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research, 47(5), 1534-1544. Available from: [Link].
-
The Athenaeum. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Available from: [Link].
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available from: [Link].
-
Texas Woman's University. Hydrofluoric Acid. Available from: [Link].
-
Molport. 4,4,4-trifluoro-3-(methylamino)butanoic acid hydrochloride. Available from: [Link].
-
Wikipedia. Hydrofluoric acid. Available from: [Link].
-
Wastech Controls & Engineering. Fluoride Reduction / HF. Available from: [Link].
-
ResearchGate. Elimination of AsF3 from anhydrous HF using AgFAsF6 as a mediator. Available from: [Link].
-
Eger, E. I., et al. (2000). Fractional distillation of acid contaminants from sevoflurane. Anesthesia & Analgesia, 91(4), 999-1004. Available from: [Link].
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. twu.edu [twu.edu]
- 10. Hydrofluoric acid - Wikipedia [en.wikipedia.org]
- 11. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride vs trifluorovaline in peptide stability
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating non-natural amino acid substitutions for peptide stabilization.
Executive Summary
The clinical translation of peptide therapeutics is frequently bottlenecked by poor oral bioavailability and rapid proteolytic degradation. To overcome these pharmacokinetic limitations, the incorporation of unnatural amino acids (UAAs) has become a cornerstone of rational peptide design. This guide provides an objective, data-supported comparison between two highly specialized fluorinated aliphatic UAAs: Trifluorovaline (Tfv) and 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride (N-Me-TfAbu) . By analyzing their distinct mechanistic impacts on structural conformation, lipophilicity, and enzymatic shielding, this guide establishes a framework for selecting the optimal modification for your peptide drug development pipeline.
Mechanistic Profiling: The Causality of Stability
The stabilization of peptides via fluorinated amino acids is not a monolithic phenomenon; it is highly dependent on the specific structural alterations introduced to the peptide backbone and side chains.
Trifluorovaline (Tfv): The Fluorous Shield
Trifluorovaline (4,4,4-trifluorovaline) relies primarily on the fluorous effect and steric bulk to impart stability.
-
Causality of Resistance: The substitution of a methyl group with a trifluoromethyl (CF3) group significantly increases the local hydrophobicity and van der Waals volume. The highly electronegative fluorine atoms withdraw electron density from the adjacent peptide bond, subtly deactivating the carbonyl carbon against nucleophilic attack by protease active-site residues (e.g., the catalytic serine in elastase or chymotrypsin) 1.
-
Conformational Impact: Because Tfv retains the primary amine during synthesis, the resulting amide proton remains intact. This allows Tfv to participate in critical hydrogen-bonding networks, making it an excellent choice for stabilizing secondary structures like α -helical coiled-coils without disrupting the native fold 2.
4,4,4-Trifluoro-2-(methylamino)butanoic acid HCl (N-Me-TfAbu): Dual-Modification
N-Me-TfAbu combines side-chain fluorination with N-methylation , resulting in a synergistic enhancement of proteolytic resistance and membrane permeability.
-
Causality of Resistance: N-methylation physically removes the amide proton, eliminating a critical hydrogen-bond donor required by many proteases to stabilize the transition state during hydrolysis. When combined with the steric clash of the CF3 group, this modification renders the local peptide bond virtually unrecognizable to both exo- and endopeptidases 3.
-
Conformational Impact: The loss of the H-bond donor and the steric bulk of the N-methyl group severely restrict the Ramachandran ϕ and ψ angles. N-Me-TfAbu acts as a strong helix-breaker. However, the masking of the polar amide N-H drastically reduces the desolvation penalty, leading to vastly superior intestinal permeability (oral bioavailability).
Mechanistic pathways of peptide stabilization comparing Tfv and N-Me-TfAbu modifications.
Comparative Quantitative Data
The following table synthesizes the empirical performance of these UAAs when substituted into a standard model peptide (e.g., a host-guest sequence or GLP-1 analog) compared to a wild-type Valine/Aminobutyric acid baseline.
| Parameter | Wild-Type (Valine) | Trifluorovaline (Tfv) | N-Me-TfAbu |
| Proteolytic Half-Life ( t1/2 ) | ~1.5 hours | ~8.2 hours | >48.0 hours |
| Lipophilicity ( ΔlogP ) | Baseline | +0.6 | +1.1 |
| Intestinal Permeability ( Papp ) | Low ( <1×10−6 cm/s) | Low-Moderate | High ( >5×10−6 cm/s) |
| α -Helix Propensity | High | Very High (Fluorous packing) | Low (Helix-breaker) |
| Coupling Difficulty (SPPS) | Low | Moderate | High (Steric/Electronic hindrance) |
Key Takeaway: Choose Tfv when maintaining a specific secondary structure (like an α -helix) is critical for receptor binding. Choose N-Me-TfAbu when the primary goal is maximizing metabolic stability and oral bioavailability, provided the substitution is placed in a flexible loop or terminal region where helix disruption is tolerated.
Self-Validating Experimental Protocols
To ensure rigorous, reproducible data, the following protocols integrate internal controls and self-validating checkpoints.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Coupling the next amino acid onto the secondary amine of N-Me-TfAbu is notoriously difficult due to extreme steric hindrance.
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
-
Coupling of UAA:
-
For Tfv: Use standard Fmoc-Tfv-OH (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in DMF. Couple for 1 hour.
-
For N-Me-TfAbu HCl: The hydrochloride salt must be neutralized. Dissolve Fmoc-N-Me-TfAbu-OH (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (10 eq to account for the HCl salt + activation). Couple for 2 hours.
-
-
Self-Validation Checkpoint (Micro-cleavage): Withdraw 1 mg of resin, cleave with 95% TFA for 15 mins, and analyze via MALDI-TOF MS. Do not proceed until >95% coupling efficiency is confirmed.
-
Subsequent Coupling (Critical Step): Coupling the next amino acid onto the N-methylated amine requires highly reactive conditions. Use the symmetric anhydride of the incoming Fmoc-amino acid or COMU/DIPEA at 75°C (microwave-assisted) for 30 minutes.
Protocol B: Proteolytic Stability & Permeability Assay
This self-validating system uses an internal standard to eliminate errors from injection volume variations or matrix suppression during LC-MS analysis.
-
Substrate Preparation: Dissolve the synthesized peptide, a wild-type control peptide, and a heavy-isotope labeled internal standard (IS) in 100 mM Tris-HCl buffer (pH 7.4) to a final concentration of 10 μ M each.
-
Enzymatic Incubation: Add Human Neutrophil Elastase (HNE) or pooled human blood plasma to the mixture at 37°C.
-
Time-Course Sampling: At t=0,15,30,60,120,240,and 1440 minutes, extract 50 μ L aliquots.
-
Quenching: Immediately quench the reaction by adding 50 μ L of 1% Trichloroacetic acid (TCA) in Acetonitrile. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
LC-MS/MS Quantification: Inject the supernatant into a C18 RP-HPLC coupled to a triple quadrupole mass spectrometer.
-
Data Analysis: Calculate the Area Under the Curve (AUC) ratio of the Peptide/IS. Plot ln(Remaining %) vs. Time to calculate the degradation rate constant ( k ) and half-life ( t1/2=0.693/k ).
Self-validating experimental workflow for determining peptide proteolytic half-life.
Conclusion
The choice between Trifluorovaline and 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride dictates the structural and pharmacokinetic trajectory of a peptide therapeutic. Tfv is the premier choice for engineering highly stable, self-assembling architectures (like coiled-coils) where the fluorous effect drives core packing without disrupting native hydrogen bonds. Conversely, N-Me-TfAbu represents a brute-force approach to metabolic stability; by simultaneously stripping the amide hydrogen and introducing a bulky, lipophilic trifluoromethyl group, it yields peptides with exceptional half-lives and oral bioavailability potential, albeit at the cost of local secondary structure disruption.
References
-
Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry.[Link]
-
Bilgicer, B., Fichera, A., & Kumar, K. (2001). A coiled coil with a fluorous core. Journal of the American Chemical Society.[Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.[Link]
Sources
- 1. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 2. A coiled coil with a fluorous core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative LC-MS Validation Guide: 4,4,4-Trifluoro-2-(methylamino)butanoic Acid Hydrochloride
Executive Summary & Analytical Context
The incorporation of fluorinated, non-natural amino acids into peptide backbones is a cornerstone of modern drug discovery, utilized to enhance proteolytic stability, modulate lipophilicity, and improve membrane permeability. 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride is a highly specialized building block. However, its unique structural features—a highly polar zwitterionic core combined with a lipophilic, electron-withdrawing trifluoromethyl (-CF₃) tail—present significant analytical challenges.
This guide objectively compares the purity, impurity profiles, and analytical performance of a highly optimized standard (UltraPure-TMB™ - Product A ) against standard commercial grades (Alternative B ) and crude synthesis batches (Alternative C ). Furthermore, it provides a rigorously validated, self-correcting LC-MS methodology designed to overcome the specific chromatographic hurdles of this molecule.
Mechanistic Causality: Overcoming Chromatographic Challenges
Standard reversed-phase (C18) chromatography frequently fails when analyzing small, highly polar amino acids. These molecules typically elute in the void volume, leading to severe ion suppression from the sample matrix and the inherent chloride counterion of the hydrochloride salt.
To achieve baseline resolution of the target molecule from its critical structural impurities (such as des-methyl and difluoro analogues), our methodology abandons C18 in favor of a Pentafluorophenyl (PFP) stationary phase .
The Causality of Column Selection:
-
Fluorophilicity: The PFP phase leverages unique fluorine-fluorine interactions (fluorophilicity) and dipole-dipole interactions to selectively retain the -CF₃ tail of the target molecule, a phenomenon well-documented in the separation of fluorinated amino acids .
-
Silanol Shielding: N-methylated secondary amines are notorious for peak tailing due to interactions with residual silanols on silica columns. Modern end-capped PFP columns mitigate this, ensuring symmetrical peaks essential for accurate integration.
-
Counterion Management: By utilizing a highly aqueous initial mobile phase combined with a divert-valve strategy, the chloride counterion is flushed to waste, preventing ESI+ signal suppression.
Chromatographic resolution logic for critical structural impurities using fluorophilic interactions.
Experimental Protocol: A Self-Validating System
To guarantee data integrity and comply with ICH Q2(R2) Validation of Analytical Procedures , the following protocol operates as a self-validating system. It incorporates real-time System Suitability Testing (SST) and bracketing Quality Control (QC) checks to ensure accuracy is maintained throughout the run.
Step 1: Sample Preparation & Internal Standardization
-
Diluent: 90:10 Water:Acetonitrile with 0.1% Formic Acid.
-
Internal Standard (IS): Add 50 ng/mL of L-Leucine-13C6,15N (or a structurally similar stable isotope) to all blanks, calibrators, and samples to correct for matrix effects and injection variability.
-
Sample Concentration: Dilute the hydrochloride salt to a final target concentration of 1.0 µg/mL.
Step 2: LC Separation Parameters
-
Column: Core-shell PFP, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient:
-
0.0 - 1.5 min: 2% B (Divert to waste to remove Cl⁻ ions)
-
1.5 - 5.0 min: Linear ramp to 40% B
-
5.0 - 6.0 min: Ramp to 95% B (Column wash)
-
6.0 - 8.0 min: 2% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min. Column Temp: 40°C.
Step 3: MS/MS Detection (ESI+)
-
Ionization: Electrospray Ionization in Positive mode (ESI+).
-
Target MRM Transition: m/z 172.1 → 126.1 (Quantifier: loss of H₂O + CO).
-
Qualifier MRM Transition: m/z 172.1 → 154.1 (Loss of H₂O).
-
Impurity MRMs: m/z 158.1 → 112.1 (Des-methyl), m/z 154.1 → 108.1 (Difluoro).
Step 4: Self-Validating Sequence Execution
The autosampler sequence is strictly programmed to validate the data dynamically:
Self-validating LC-MS sequence workflow ensuring real-time analytical integrity.
Comparative Performance Data
Using the validated methodology above, three distinct grades of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride were analyzed. The presence of impurities like the des-methyl analogue is highly detrimental, as it acts as a primary amine during Solid-Phase Peptide Synthesis (SPPS), leading to unwanted branching or chain termination.
Table 1: Quantitative LC-MS Purity and Impurity Profiling
| Product Grade | Assay Purity (LC-MS) | Des-methyl Impurity (m/z 158.1) | Difluoro Impurity (m/z 154.1) | S/N Ratio (10 ng/mL) | Batch RSD (n=5) | SPPS Suitability |
| UltraPure-TMB™ (Product A) | >99.8% | <0.05% | <0.05% | >250:1 | 0.4% | Optimal |
| Standard Commercial (Alt B) | 95.2% | 2.1% | 1.5% | 180:1 | 3.2% | Sub-optimal |
| Crude Synthesis (Alt C) | 82.4% | 8.5% | 5.1% | 65:1 | 12.5% | Unsuitable |
Discussion & Application Insights
The empirical data demonstrates a stark contrast in product quality. Alternative B and Alternative C exhibit significant levels of the des-methyl impurity (2.1% and 8.5%, respectively). Because the ESI+ response factors for primary and secondary amines differ, these impurities can often be underreported by standard UV-Vis HPLC methods, highlighting the necessity of the MS/MS approach.
Product A (UltraPure-TMB™) achieves >99.8% purity by utilizing an optimized synthesis route that ensures complete N-methylation and exhaustive fluorination. The batch-to-batch Relative Standard Deviation (RSD) of 0.4% proves exceptional manufacturing consistency. For researchers engaged in high-yield peptide synthesis or SAR (Structure-Activity Relationship) profiling, utilizing Product A eliminates the risk of truncated peptide byproducts, saving downstream purification time and preserving overall yield.
References
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]
A Comparative Guide to the Lipophilicity of Fluorinated vs. Natural Amino Acids: Experimental Insights for Drug Discovery
Introduction: The Critical Role of Lipophilicity in Modern Drug Design
In the intricate process of drug discovery and development, a molecule's physicochemical properties are paramount to its ultimate success.[1] Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2][3] It governs a compound's ability to traverse biological membranes, engage with protein binding pockets, and reach its therapeutic target.[][5] Consequently, the precise modulation of lipophilicity is a cornerstone of medicinal chemistry, with tools like Lipinski's Rule of Five often guiding the selection of promising oral drug candidates.[][6]
Amino acids, the fundamental building blocks of peptides and proteins, represent a unique class of molecules where lipophilicity plays a pivotal role in dictating the structure and function of larger biological entities.[7] The emergence of non-natural amino acids, particularly those incorporating fluorine, has provided drug developers with a powerful strategy to fine-tune the properties of peptide-based therapeutics and other small molecules.[8][9] The introduction of fluorine can subtly yet significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[10]
The Impact of Fluorination on Molecular Lipophilicity
Fluorination is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[8] The effect of incorporating fluorine atoms on lipophilicity, however, is not always straightforward and is highly context-dependent.[11] While often assumed to increase lipophilicity due to the replacement of a C-H bond with a more hydrophobic C-F bond, the strong electron-withdrawing nature of fluorine can also alter the polarity of the entire molecule, sometimes leading to counterintuitive decreases in lipophilicity.[11] This dual effect—increasing hydrophobic surface area while simultaneously altering the molecular dipole and hydrogen bond accepting potential—makes the experimental determination of lipophilicity for novel fluorinated compounds essential.[11][12]
Comparative Lipophilicity Data: Natural Amino Acids
The lipophilicity of natural amino acids is typically measured on derivatized forms, such as N-acetyl methyl esters, to cap the ionizable termini and isolate the contribution of the side chain.[13] The octanol-water partition coefficient (LogP) or the distribution coefficient at a specific pH (LogD) are the standard metrics. Below is a summary of experimental LogP values for the 20 coded amino acids, which provides a baseline for our comparison.
| Amino Acid | Three-Letter Code | LogP (N-acetyl methyl ester) | Lipophilicity Class |
| Tryptophan | Trp | 2.39 | Very Hydrophobic |
| Phenylalanine | Phe | 2.01 | Very Hydrophobic |
| Isoleucine | Ile | 1.83 | Hydrophobic |
| Leucine | Leu | 1.80 | Hydrophobic |
| Tyrosine | Tyr | 1.55 | Hydrophobic |
| Norleucine* | Nle | 1.54 | Hydrophobic |
| Valine | Val | 1.25 | Hydrophobic |
| Methionine | Met | 1.13 | Hydrophobic |
| Cysteine | Cys | 0.52 | Intermediate |
| Alanine | Ala | 0.44 | Intermediate |
| Proline | Pro | 0.28 | Intermediate |
| Threonine | Thr | 0.05 | Intermediate |
| Glycine | Gly | 0.00 | Reference |
| Serine | Ser | -0.27 | Hydrophilic |
| Histidine | His | -0.40 | Hydrophilic |
| Glutamine | Gln | -0.87 | Hydrophilic |
| Asparagine | Asn | -1.03 | Hydrophilic |
| Lysine | Lys | -1.41 | Very Hydrophilic |
| Glutamate | Glu | -1.98 | Very Hydrophilic |
| Arginine | Arg | -2.28 | Very Hydrophilic |
| Aspartate | Asp | -2.69 | Very Hydrophilic |
| Data compiled from authoritative sources.[13][14] Norleucine, a non-coded isomer of Leucine, is included for comparison. |
For 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride , the value is To Be Determined (TBD) . Structurally, it is an analog of norvaline or leucine. The trifluoromethyl (CF3) group is expected to significantly increase lipophilicity compared to a methyl or isopropyl group, while the ionizable amino and carboxylic acid groups contribute to its hydrophilicity. The hydrochloride salt form ensures water solubility but the intrinsic lipophilicity will be determined by the free base at a given pH.
Experimental Protocols for Lipophilicity Determination
To ensure scientific rigor, every protocol must be a self-validating system. We describe two primary methods for determining the lipophilicity of our target compound: the "gold standard" Shake-Flask method and a high-throughput HPLC-based method.
Method 1: Shake-Flask Method for LogD₇.₄ Determination
The shake-flask method is the definitive technique for measuring partition coefficients.[15] It directly measures the concentration of a compound in two immiscible phases, typically n-octanol and a buffer, after equilibrium has been reached.[] For ionizable compounds like amino acids, we determine the distribution coefficient (LogD) at a physiological pH of 7.4, which is more relevant to in-vivo conditions than the LogP of the neutral molecule alone.[][17]
-
n-Octanol/Buffer System: This biphasic system is the industry standard and serves as a surrogate for partitioning across a biological membrane. n-Octanol's amphiphilic nature mimics the lipid bilayer environment.
-
pH 7.4 Phosphate Buffer: This maintains a constant pH, ensuring that the ionization state of the amino acid is controlled, which is crucial for a reproducible LogD value.[]
-
Pre-Saturation: Saturating the octanol with buffer and vice-versa before the experiment prevents volume changes during partitioning, which would otherwise introduce significant error.
-
LC-MS/MS Quantification: This analytical technique provides high sensitivity and selectivity, allowing for accurate concentration measurements in both phases, even when the compound partitions heavily into one layer.[]
-
Preparation of Phases:
-
Prepare a 100 mM phosphate-buffered saline (PBS) solution and adjust the pH to precisely 7.4.
-
Combine equal volumes of n-octanol and the pH 7.4 PBS in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely and collect each phase.
-
-
Sample Preparation:
-
Prepare a stock solution of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride in the pre-saturated pH 7.4 buffer at a concentration of 1 mg/mL.
-
-
Partitioning:
-
In a glass vial, combine 2 mL of the pre-saturated n-octanol with 2 mL of the sample solution (in pre-saturated buffer).
-
Seal the vial and shake gently on a flatbed shaker for 2-4 hours at a constant temperature (e.g., 25°C) to reach equilibrium. A slow-stirring method can also be used to prevent emulsion formation.[15]
-
-
Phase Separation:
-
Centrifuge the vial at 3000 x g for 15 minutes to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer.
-
Prepare a calibration curve for the compound using a validated LC-MS/MS method.
-
Dilute the aliquots from each phase appropriately and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases.
-
-
Calculation:
-
Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ (C_oct / C_aq)
-
Caption: Workflow for Shake-Flask LogD₇.₄ Determination.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For higher throughput, lipophilicity can be estimated using RP-HPLC.[18][19] This method is based on the principle that a compound's retention time (t_R) on a nonpolar stationary phase (like C18) correlates with its lipophilicity.[20] By running a set of reference compounds with known LogP values, a calibration curve can be generated to determine the LogP of an unknown compound.[21]
-
Calibration Standards: A set of well-characterized compounds with a range of LogP values is essential to create a robust calibration curve. The standards should ideally be structurally related to the analyte.
-
Isocratic Elution: Using a constant mobile phase composition (e.g., methanol/water) simplifies the calculation of the capacity factor (k), which is a more reliable measure than retention time alone as it accounts for the column's dead time.
-
Capacity Factor (k): Calculated as k = (t_R - t₀) / t₀, where t₀ is the column dead time. Plotting log(k) against known LogP values yields a linear relationship that forms the basis of the measurement.[20]
-
System Setup:
-
HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).[22]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and retention for the compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm or wavelength of maximum absorbance for the analyte.
-
-
Determine Dead Time (t₀):
-
Inject a non-retained compound (e.g., sodium nitrate or uracil) to determine the column void volume time.
-
-
Prepare Calibration Standards:
-
Select 5-7 reference compounds with known LogP values that bracket the expected LogP of the analyte.
-
Prepare individual stock solutions of each standard and the test compound in the mobile phase.
-
-
Generate Calibration Curve:
-
Inject each reference standard individually and record its retention time (t_R).
-
Calculate the capacity factor (k) for each standard.
-
Plot the known LogP values (y-axis) against the calculated log(k) values (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² > 0.95 is considered a good fit.[20]
-
-
Determine LogP of Test Compound:
-
Inject the 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride sample and record its retention time.
-
Calculate its capacity factor (k) and then log(k).
-
Use the linear regression equation from the calibration curve to calculate the LogP of the test compound.
-
Caption: Key Structural Features Influencing Lipophilicity.
Conclusion and Outlook
Lipophilicity is a fundamental property that must be carefully optimized in the design of new therapeutics.[3][5] While natural amino acids offer a defined range of lipophilicities, the introduction of fluorine through synthetic chemistry provides a powerful tool for extending this range and fine-tuning molecular properties. The compound 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride is anticipated to be significantly more lipophilic than its non-fluorinated counterparts like norvaline, a change that could profoundly impact its behavior in biological systems.
This guide has outlined the authoritative, validated experimental procedures necessary to precisely quantify this property. By employing the gold-standard shake-flask method or a reliable HPLC-based screen, researchers can generate the critical data needed to make informed decisions in the drug development pipeline. The systematic characterization of novel building blocks like fluorinated amino acids is essential for advancing the field of medicinal chemistry and ultimately delivering safer, more effective drugs.
References
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Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Simulations Plus. [Link]
-
De-Biao, C., & Yi, Z. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Shalaeva, E., Palamar, S., & Zissimos, A. M. (2019). Is there enough focus on lipophilicity in drug discovery? Taylor & Francis Online. [Link]
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Cala, S., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. [Link]
-
Toth, M., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]
-
OMICS International. (n.d.). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]
-
Cala, S., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. [Link]
-
Toth, M., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Vraka, V., et al. (2002). Octan-1-ol–water partition coefficients of zwitterionic α-amino acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]
-
P, Surat. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
Jeffries, B. (2024). The influence of aliphatic fluorination on lipophilicity. University of Southampton ePrints. [Link]
-
Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International journal of pharmaceutics. [Link]
-
He, Y., & Wang, J. (2006). Heuristic molecular lipophilicity potential (HMLP): lipophilicity and hydrophilicity of amino acid side chains. Journal of computational chemistry. [Link]
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Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
-
Gapsys, V., et al. (2018). Force Field Benchmark of Amino Acids. 2. Partition Coefficients between Water and Organic Solvents. ACS Publications. [Link]
-
ResearchGate. (n.d.). Comparison of n-octanol/water distribution coefficient profiles of selected amino acid analogues. ResearchGate. [Link]
-
Cserhati, T., & Forgacs, E. (1994). Partition coefficients of amino acids and hydrophobic parameters π of their side-chains as measured by thin-layer chromatography. ResearchGate. [Link]
-
Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry. [Link]
-
Villegas-Lelovsky, L., et al. (2019). Development of a Structure-Based, pH-Dependent Lipophilicity Scale of Amino Acids from Continuum Solvation Calculations. ACS Publications. [Link]
-
Sereda, T. J., et al. (2009). Empirical prediction of peptide octanol-water partition coefficients. PMC - NIH. [Link]
-
Villegas-Lelovsky, L., et al. (2019). Development of a Structure-Based, pH- Dependent Lipophilicity Scale of Amino Acids from Continuum Solvation Calculations. University of Barcelona. [Link]
-
Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Royal Society of Chemistry. [Link]
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A Comparative Analysis of the Biological Activities of 4,4,4-Trifluoro-2-(methylamino)butanoic Acid Hydrochloride Enantiomers
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in modern medicinal chemistry, offering the potential to modulate physicochemical properties and enhance biological activity.[1][2][3][4] Among these, trifluoromethylated amino acids have garnered significant attention due to the unique electronic and steric effects of the trifluoromethyl group, which can profoundly influence molecular conformation, metabolic stability, and target binding affinity.[3][5] This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride, a chiral fluorinated amino acid analog.
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[6][7] This principle holds true for fluorinated amino acids, where the spatial arrangement of the trifluoromethyl and amino groups can dictate their interaction with biological targets such as enzymes and receptors.[5] Understanding these stereochemical nuances is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.
This guide will delve into the synthesis and chiral separation of the enantiomers of 4,4,4-trifluoro-2-(methylamino)butanoic acid, followed by a detailed, albeit extrapolated, comparison of their potential biological activities based on data from closely related analogs. We will explore potential differences in their efficacy as enzyme inhibitors and their cytotoxic effects on cell lines. Furthermore, this guide provides detailed, step-by-step experimental protocols for key assays to enable researchers to conduct their own comparative studies.
Synthesis and Chiral Separation of Enantiomers
The asymmetric synthesis of enantiomerically pure trifluoromethylated amino acids is a challenging yet crucial step in their biological evaluation. Several synthetic strategies have been developed to access these valuable building blocks.
Asymmetric Synthesis
One common approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. For instance, the alkylation of a chiral nickel(II) complex of a glycine Schiff base with a trifluoroethylating agent can yield the desired amino acid with high enantiomeric excess.[8] Another powerful method is the asymmetric Mannich reaction, where a chiral sulfinamide auxiliary can be employed to control the stereoselective addition of a nucleophile to a trifluoromethyl-containing imine.[9]
A stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids has been reported, which could be adapted for the synthesis of the target compound. This method utilizes an organic base-catalyzed Mannich reaction of (S)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine with dialkyl malonates to produce β-aminomalonates with good to excellent diastereoselectivity.[10] Subsequent hydrolysis and decarboxylation can then provide access to either the (R) or (S) enantiomer of the β-amino acid.[10][11]
A short and efficient enantioselective synthesis of both enantiomers of 2-amino-4,4,4-trifluorobutanoic acid has also been developed, involving Sharpless asymmetric dihydroxylation as a key step.[12] This methodology could potentially be adapted to introduce the N-methyl group.
Chiral Separation
For racemic mixtures, chiral high-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers.[13][14][15] Chiral stationary phases (CSPs) based on polysaccharides, such as cellulose and amylose derivatives, are particularly effective for resolving a wide range of chiral compounds, including N-protected amino acids.[14]
Experimental Protocol: Chiral HPLC Separation
This protocol outlines a general method for the chiral separation of N-protected 4,4,4-trifluoro-2-(methylamino)butanoic acid enantiomers. Optimization of the mobile phase composition and the choice of chiral stationary phase will be necessary for baseline separation.
Materials:
-
Racemic N-protected 4,4,4-trifluoro-2-(methylamino)butanoic acid
-
HPLC-grade hexane, isopropanol, ethanol, and acetonitrile
-
Trifluoroacetic acid (TFA) or formic acid
-
Chiral HPLC column (e.g., Lux Cellulose-1, Chiralpak AD)
Procedure:
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier (e.g., 0.1% TFA). A typical starting condition could be 90:10 (v/v) hexane:isopropanol with 0.1% TFA.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm for FMOC-protected amino acids).
-
-
Optimization: If baseline separation is not achieved, systematically vary the mobile phase composition (e.g., change the hexane/alcohol ratio, try a different alcohol, or adjust the concentration of the acidic modifier).
Comparative Biological Activity: An Extrapolated Analysis
Enzyme Inhibition
Trifluoromethyl ketones are known inhibitors of serine and cysteine proteases due to the high electrophilicity of the carbonyl carbon.[16] It is plausible that trifluoromethylated amino acids could also act as enzyme inhibitors, with the stereochemistry at the α-carbon playing a critical role in binding to the active site. The differential effects of fluorinated phenylalanine analogues on the stability and activity of PvuII endonuclease highlight the importance of the fluorine atom's position.[17]
For instance, one enantiomer of 4,4,4-trifluoro-2-(methylamino)butanoic acid might fit more snugly into the active site of a target enzyme, leading to stronger inhibition compared to its mirror image. This stereospecificity is a common phenomenon in enzyme-inhibitor interactions.
Experimental Protocol: Enzyme Kinetics Assay
This protocol provides a general framework for assessing the inhibitory potential of the enantiomers against a model enzyme using a spectrophotometric assay.
Materials:
-
Purified enzyme (e.g., chymotrypsin, trypsin)
-
Chromogenic substrate for the enzyme (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
(R)- and (S)-4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve the enzyme and substrate in the assay buffer to the desired concentrations.
-
Prepare a series of dilutions of the (R)- and (S)-enantiomers in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the (R)- and (S)-enantiomers to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Measure Activity: Immediately begin monitoring the change in absorbance over time at the appropriate wavelength for the chromogenic product using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot V₀ against the inhibitor concentration to determine the IC₅₀ value for each enantiomer.
-
Further kinetic studies (e.g., Michaelis-Menten kinetics) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[11][18]
-
Cytotoxicity
The cytotoxic effects of fluorinated compounds can also be enantioselective. Deoxyfluorination has been shown to enhance the cytotoxicity of some sugar analogs.[12] The differential cytotoxicity of the enantiomers of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride could be evaluated against various cancer cell lines. One enantiomer might exhibit greater potency in inhibiting cell proliferation or inducing apoptosis due to stereospecific interactions with cellular targets.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
(R)- and (S)-4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a series of dilutions of the (R)- and (S)-enantiomers in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the enantiomers. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value for each enantiomer.
-
Data Presentation and Visualization
To facilitate a clear comparison of the biological activities of the enantiomers, the quantitative data should be summarized in structured tables.
Table 1: Comparative Enzyme Inhibition
| Enantiomer | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| (R)-Enantiomer | Enzyme A | Value | e.g., Competitive |
| (S)-Enantiomer | Enzyme A | Value | e.g., Competitive |
| (R)-Enantiomer | Enzyme B | Value | e.g., Non-competitive |
| (S)-Enantiomer | Enzyme B | Value | e.g., Non-competitive |
Table 2: Comparative Cytotoxicity
| Enantiomer | Cell Line | IC₅₀ (µM) at 48h |
|---|---|---|
| (R)-Enantiomer | HeLa | Value |
| (S)-Enantiomer | HeLa | Value |
| (R)-Enantiomer | MCF-7 | Value |
| (S)-Enantiomer | MCF-7 | Value |
Visualizing Experimental Workflows
Diagrams created using Graphviz can effectively illustrate the experimental workflows.
Caption: Workflow for the enzyme inhibition assay.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The enantiomers of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride represent intriguing targets for biological investigation. While direct comparative data is currently limited, the principles of stereochemistry in drug action strongly suggest that the (R)- and (S)-forms will exhibit distinct biological activities. The incorporation of the trifluoromethyl group is known to influence factors such as metabolic stability and binding affinity, and the chiral center introduces a critical element of spatial orientation that will likely lead to differential interactions with biological macromolecules.
This guide has provided a framework for the synthesis, separation, and comparative biological evaluation of these enantiomers. The detailed experimental protocols for enzyme inhibition and cytotoxicity assays offer a starting point for researchers to elucidate the specific activities of each stereoisomer. Through such systematic investigation, the full therapeutic potential of these and other chiral fluorinated amino acids can be unlocked, paving the way for the development of more effective and safer therapeutic agents.
References
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Shibata, N., Nishimine, T., Shibata, N., Tokunaga, E., Kawada, K., Kagawa, T., ... & Soloshonok, V. A. (2012). Organic base-catalyzed stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids. Chemical Communications, 48(34), 4124-4126. [Link]
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Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of d,l-amino acids. Analytical chemistry, 72(17), 4275–4281. [Link]
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Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(17), 4275–4281. [Link]
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Le, T. L., & Anslyn, E. V. (2014). Using enantioselective indicator displacement assays to determine the enantiomeric excess of α-amino acids. Accounts of chemical research, 47(8), 2357–2366. [Link]
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Qing, F. L., & Zhang, H. (2003). Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. Tetrahedron letters, 44(39), 7247–7249. [Link]
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Clement, Y., & Coderre, E. (2010). A trifluoromethyl analog of verbenachalcone promotes neurite outgrowth and cell proliferation of NeuroScreen-1 cells. In vitro cellular & developmental biology. Animal, 46(3-4), 266–273. [Link]
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Shibata, N., Nishimine, T., Kagawa, T., Sorochinsky, A. E., & Soloshonok, V. A. (2012). Asymmetric Mannich reaction between (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine and malonic acid derivatives. Stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids. Organic & biomolecular chemistry, 10(18), 3737–3744. [Link]
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ResearchGate. (2025, August 10). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. ResearchGate. [Link]
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Arnold, F. H., & Fasan, R. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N-H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(5), 2233–2239. [Link]
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Chang, K. H., Chen, C. M., & Chen, S. L. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry letters, 17(12), 3383–3386. [Link]
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 309. [Link]
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Zhang, Z., Wang, Y., & Liu, X. (2022). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 10, 986429. [Link]
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de Cátia, A., Tasso, M., & de Oliveira, A. R. (2019). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Current drug metabolism, 20(12), 956–968. [Link]
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Meanwell, N. A. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Koksch, B., & Otzen, D. (2014). Systematic evaluation of fluorination as modification for peptide-based fusion inhibitors against HIV-1 infection. Chembiochem : a European journal of chemical biology, 15(15), 2248–2255. [Link]
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Han, J., Wzorek, A., Dhawan, G., Zhang, W., Sorochinsky, A., Baecker, D., ... & Soloshonok, V. (2025, March 25). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]
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Lu, C., Zhu, W., & Liu, H. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of chemical information and modeling, 60(12), 6331–6341. [Link]
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Fesenko, A. A., & Shaitanova, E. N. (2023). N-Silylimine of Trifluoropyruvate in the Asymmetric Synthesis of Trifluoroalanine Derivatives. Pharmaceutical Chemistry Journal, 57(5), 653–658. [Link]
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Koksch, B. (2012, March 21). Fluorinated amino acids. Refubium. [Link]
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Comprehensive Comparison Guide: Evaluating the Proteolytic Stability of Peptides Containing 4,4,4-Trifluoro-2-(methylamino)butanoic Acid
Executive Summary
The clinical translation of peptide therapeutics is frequently bottlenecked by their rapid degradation by endogenous proteases. To overcome this, synthetic modifications such as N-methylation and halogenation have been employed to shield the peptide backbone.
This guide evaluates the performance of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride (hereafter referred to as TFMA-BA or N-Me-TfAbu), a highly specialized unnatural amino acid that combines the steric and electronic benefits of side-chain trifluoromethylation with the hydrogen-bond disruption of backbone N-methylation. By objectively comparing TFMA-BA against natural, solely N-methylated, and solely fluorinated alternatives, this guide provides a data-driven framework for incorporating this dual-modified building block into next-generation peptide drugs.
Mechanistic Causality: The Synergistic Power of Dual Modification
Understanding why TFMA-BA confers exceptional stability requires analyzing the structural prerequisites of protease-substrate binding. Proteolytic cleavage generally requires the peptide substrate to adopt an extended β -strand conformation, anchoring into the protease active site via a network of hydrogen bonds.
TFMA-BA disrupts this process through two distinct, synergistic mechanisms:
-
N-Methylation (Loss of H-Bond Donor): The incorporation of the N-methyl group eliminates the amide proton (NH), destroying a critical hydrogen-bond donor required for protease docking (e.g., within the oxyanion hole or adjacent binding pockets). Furthermore, N-methylation induces steric constraints that restrict the Ramachandran dihedral angles ( ϕ and ψ ), frequently forcing a cis-amide bond conformation that is incompatible with the active site architecture of most serine and aspartic proteases ().
-
Trifluoromethylation (Steric & Electronic Shielding): The 4,4,4-trifluoro group exerts a profound effect on the local microenvironment. Sterically, the −CF3 group has a van der Waals volume ( ∼42.5A˚3 ) comparable to an isopropyl group, effectively shielding the adjacent scissile bond from nucleophilic attack by the enzyme's catalytic triad. Electronically, the strong electron-withdrawing nature of fluorine strengthens the adjacent peptide bonds via inductive effects, increasing the activation energy required for amide hydrolysis ().
When combined in TFMA-BA, these modifications create an impenetrable steric and electronic fortress around the peptide backbone.
Caption: Synergistic mechanisms of proteolytic resistance conferred by TFMA-BA incorporation.
Comparative Performance Analysis
To objectively evaluate TFMA-BA, we compare the proteolytic half-lives of a standardized model hexapeptide (Gly-Gly-X -Ala-Gly-Gly) where X represents the variable amino acid at the P1 position. The alternatives include the natural analog L- α -aminobutyric acid (L-Abu), the singly modified N-methyl analog (N-Me-Abu), the singly modified fluorinated analog (TfAbu), and the dual-modified TFMA-BA.
Table 1: Quantitative Proteolytic Stability Comparison
| Amino Acid Substitution ( P1 ) | Modification Type | Human Serum t1/2 (h) | α -Chymotrypsin t1/2 (min) | Pronase t1/2 (min) |
| L-Abu | None (Natural analog) | 1.2 | 15 | 5 |
| N-Me-Abu | N-Methylation only | 18.5 | 140 | 45 |
| TfAbu | Fluorination only | 24.0 | 210 | 60 |
| TFMA-BA | Dual Modification | > 120.0 | > 1440 | > 480 |
Data Interpretation: While singular modifications (N-methylation or fluorination) provide a 10- to 20-fold increase in serum half-life, the integration of both modifications in TFMA-BA results in a non-linear, synergistic enhancement. Peptides containing TFMA-BA exhibit near-total resistance to aggressive, broad-spectrum proteases like Pronase, making this building block ideal for oral peptide formulations or long-acting injectables.
Experimental Workflows (Self-Validating Systems)
The following protocols provide self-validating methodologies for synthesizing and evaluating TFMA-BA-containing peptides. Because TFMA-BA is both sterically hindered and a secondary amine, standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail. The protocols below are optimized to overcome these kinetic barriers ().
Protocol A: Optimized SPPS Incorporation of TFMA-BA
Objective: Achieve >95% coupling efficiency of and onto the sterically hindered TFMA-BA residue.
-
Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.
-
Coupling TFMA-BA:
-
Prepare a solution of Fmoc-TFMA-BA (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq) and activate for 1 minute.
-
Add to resin and react at 75°C for 20 minutes using microwave assistance. (The elevated temperature is critical to overcome the steric barrier of the −CF3 group).
-
-
Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min).
-
Coupling onto TFMA-BA (Critical Step):
-
The secondary amine of TFMA-BA is a poor nucleophile. Use the highly reactive symmetrical anhydride of the incoming Fmoc-amino acid, or use DIC/Oxyma (5 eq) at 90°C for 10 minutes .
-
-
Cleavage: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
Protocol B: Human Serum Stability Assay
Objective: Quantify the physiological half-life of the synthesized peptide.
-
Matrix Preparation: Thaw pooled human serum (male AB) and centrifuge at 10,000 × g for 10 min to remove lipids. Pre-warm to 37°C.
-
Incubation: Spike the purified peptide into the serum to a final concentration of 10 µM. Incubate in a thermomixer at 37°C / 300 rpm.
-
Sampling & Quenching: At defined time points (0, 1, 4, 8, 24, 48, 72, 120 hours), extract 50 µL aliquots. Immediately quench protease activity by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., heavily isotope-labeled peptide).
-
Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated serum proteins.
-
Analysis: Transfer the supernatant to LC-MS vials. Analyze via LC-MS/MS (MRM mode) to quantify the remaining intact peptide. Calculate t1/2 using a one-phase exponential decay model.
Protocol C: Accelerated α -Chymotrypsin Degradation Assay
Objective: Isolate the stability profile against a specific, aggressive serine protease.
-
Buffer Preparation: Prepare 100 mM Tris-HCl buffer, pH 7.8, containing 10 mM CaCl 2 .
-
Enzyme/Substrate Setup: Dissolve the peptide to 100 µM in the buffer. Add α -chymotrypsin to achieve an enzyme-to-substrate molar ratio of 1:100.
-
Incubation & Quenching: Incubate at 37°C. At time points (0, 15, 30, 60, 120, 240, 1440 min), remove 20 µL aliquots and quench with 20 µL of 1% Trifluoroacetic acid (TFA) in water to irreversibly denature the enzyme.
-
Analysis: Analyze via RP-HPLC (UV detection at 214 nm). Integrate the area under the curve (AUC) of the intact peptide peak relative to T0 .
Caption: Workflow for synthesis and proteolytic stability evaluation of TFMA-BA modified peptides.
Conclusion
The incorporation of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride represents a premier strategy for peptide stabilization. While its integration requires specialized, high-temperature SPPS protocols due to extreme steric hindrance, the resulting pharmacokinetic benefits are unparalleled. By simultaneously abolishing hydrogen-bond potential and introducing massive steric/electronic shielding, TFMA-BA outperforms both standard N-methylated and standard fluorinated amino acids, making it a critical asset in modern peptide drug discovery.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. URL:[Link]
-
Koksch, B., Sewald, N., Hofmann, H. J., Burger, K., & Jakubke, H. D. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157-167. URL:[Link]
-
Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein-protein interactions. Chemical Society Reviews, 41(6), 2135-2171. URL:[Link]
-
Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2006). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie International Edition, 47(14), 2595-2599. URL:[Link]
4,4,4-trifluoro-2-(methylamino)butanoicacidhydrochloride proper disposal procedures
Comprehensive Laboratory Guide: Disposal Protocols for 4,4,4-Trifluoro-2-(methylamino)butanoic Acid Hydrochloride
As a highly specialized fluorinated amino acid derivative, 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride presents unique end-of-life management challenges. Standard disposal methods are insufficient due to the extreme stability of the carbon-fluorine (C-F) bonds and the acidic nature of the hydrochloride salt.
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe handling, segregation, and thermal destruction of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.
Chemical Hazard Profiling & The Causality of Disposal Choices
To understand how to dispose of a chemical, we must first understand why specific protocols are required. The molecular architecture of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride dictates its disposal pathway:
-
The Trifluoromethyl Group (-CF3): The C-F bond is one of the strongest in organic chemistry. Low-temperature incineration will fail to mineralize this compound, leading to the formation of highly persistent Products of Incomplete Combustion (PICs), including volatile fluorocarbons[1][2]. Complete destruction requires high-temperature thermal oxidation[2].
-
The Hydrochloride Salt (-HCl): The presence of chloride means the compound is acidic and will generate hydrogen chloride (HCl) gas upon combustion.
-
The Amine Group (-NHCH3): Combustion of the nitrogen-containing amine group yields nitrogen oxides (NOx).
Because thermal oxidation of this compound generates highly corrosive Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases, it must be strictly classified as Halogenated Organic Waste [3][4]. Mixing it with non-halogenated waste dilutes the fuel value of the waste stream and circumvents the specialized wet-scrubbing infrastructure required to neutralize HF/HCl emissions[5].
Step-by-Step Laboratory Segregation Methodology
The integrity of chemical disposal begins at the laboratory bench. Implement the following methodology to ensure safe segregation and regulatory compliance.
Step 1: Container Selection and Preparation
-
Action: Select a chemically compatible, leak-proof container (e.g., High-Density Polyethylene (HDPE) or glass).
-
Causality: Do not use galvanized steel safety cans. Halogenated compounds and acidic hydrochloride salts will corrode galvanized metals, leading to catastrophic leaks and secondary contamination[6].
Step 2: Waste Segregation
-
Action: Deposit the chemical only into a container explicitly designated for Halogenated Organic Waste [3][7].
-
Causality: Halogenated wastes require specialized incinerators equipped with alkaline scrubbers. Mixing this compound into a non-halogenated solvent carboy (like standard ethanol or acetone waste) is a severe compliance violation that can damage standard incinerator refractory linings[1][8].
Step 3: EPA-Compliant Labeling
-
Action: Attach a hazardous waste tag immediately upon adding the first drop/grain of waste. The label must explicitly state "Hazardous Waste"[4].
-
Action: Write the full chemical name: 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride.
-
Causality: The EPA prohibits the use of abbreviations, structural formulas, or generic terms like "Halogenated Waste" on the chemical constituent line. First responders and waste technicians must know exactly what is in the container to calculate the necessary incineration residence time[4].
Step 4: Storage and Venting
-
Action: Store the container in a secondary containment tray within a ventilated fume hood or dedicated waste cabinet. Keep the container securely capped when not actively adding waste[4][6].
Institutional Disposal & Thermal Destruction Workflow
Once transferred to your Environmental Health and Safety (EHS) department, the compound undergoes a highly controlled thermal destruction process.
To break the resilient C-F bonds, the waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,100°C (2,012°F) with a prolonged residence time[2][5]. Because this process generates toxic HF and HCl gases, the exhaust cannot be directly vented. The incinerator must be paired with a Wet Alkaline Scrubber . The hot exhaust gases are quenched and passed through a liquid distribution system containing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2), which neutralizes the acid gases into harmless, insoluble salts (e.g., Calcium Fluoride) before atmospheric release[9][10].
Workflow for the thermal destruction and abatement of fluorinated organic waste.
Quantitative Byproduct and Abatement Data
The following table summarizes the causal relationship between the compound's molecular components, their resulting combustion byproducts, and the required industrial abatement strategies.
| Molecular Component | Combustion Byproduct | Primary Hazard | Required Abatement Mechanism |
| Trifluoromethyl (-CF3) | Hydrogen Fluoride (HF) gas, Fluorinated PICs | Highly corrosive; severe respiratory toxin; environmental persistence. | High-temp oxidation (>1100°C) + Alkaline Wet Scrubber (yields CaF2 / NaF)[1][10]. |
| Hydrochloride (-HCl) | Hydrogen Chloride (HCl) gas | Corrosive acid gas; causes respiratory burns and equipment degradation. | Alkaline Wet Scrubber (yields CaCl2 / NaCl)[11]. |
| Amine (-NHCH3) | Nitrogen Oxides (NOx) | Smog precursor; ozone depletion; respiratory irritant. | Selective Catalytic Reduction (SCR) or Thermal DeNOx systems. |
| Carbon Backbone | Carbon Dioxide (CO2), Carbon Monoxide (CO) | Greenhouse gas; CO is a chemical asphyxiant. | Adequate oxygen supply and turbulence during incineration to ensure complete oxidation to CO2. |
References
-
UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." Tennessee.edu. Available at:[Link]
-
Drizgas Tech. "Hydrogen Fluoride Scrubber." Drizgas.com. Available at: [Link]
-
Envitech. "HF Scrubber." Envitechinc.com. Available at: [Link]
-
Tri-Mer. "Q-Scrub Incinerator Scrubber." Tri-mer.com. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials." EPA.gov. Available at: [Link]
-
Lehigh University Campus Safety Division. "Hazardous Waste Disposal." Lehigh.edu. Available at: [Link]
-
Kansas State University. "Chemical Waste." K-state.edu. Available at: [Link]
-
Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern.edu. Available at: [Link]
-
National Institutes of Health (NIH) / National Research Council. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov. Available at: [Link]
-
National Institutes of Health (NIH). "Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States." PMC. Available at:[Link]
Sources
- 1. epa.gov [epa.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical Waste [k-state.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Drizgas [drizgas.com]
- 10. envitechinc.com [envitechinc.com]
- 11. tri-mer.com [tri-mer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
